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Foundational

An In-depth Technical Guide to 4,5'-Di(desmethyl) Omeprazole: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5'-Di(desmethyl) Omeprazole is a close structural analog and potential metabolite or impurity of Omeprazole, a widely used proton pump inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5'-Di(desmethyl) Omeprazole is a close structural analog and potential metabolite or impurity of Omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding the chemical structure and physical properties of such related compounds is of paramount importance in drug development for impurity profiling, metabolite identification, and ensuring the quality and safety of the final pharmaceutical product. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and proposed methodologies for the synthesis and analysis of 4,5'-Di(desmethyl) Omeprazole, drawing upon established principles from the chemistry of Omeprazole and its derivatives.

Chemical Structure and Nomenclature

The nomenclature "4,5'-Di(desmethyl) Omeprazole" indicates the removal of two methyl groups from the parent Omeprazole molecule. Based on the standard numbering of the pyridine and benzimidazole rings in Omeprazole, the "4-desmethyl" refers to the removal of the methoxy group's methyl at the 4-position of the pyridine ring, resulting in a hydroxyl group. The "5'-desmethyl" refers to the removal of the methoxy group's methyl at the 5-position of the benzimidazole ring, also yielding a hydroxyl group.

Therefore, the chemical structure of 4,5'-Di(desmethyl) Omeprazole is as follows:

Chemical Structure:

G A 2-Mercapto-5-hydroxy-1H-benzimidazole D Thioether Intermediate (4,5'-Di(desmethyl) Omeprazole Sulfide) A->D Coupling B 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol B->D C Base (e.g., NaOH) C->D F 4,5'-Di(desmethyl) Omeprazole D->F Oxidation E Oxidizing Agent (e.g., m-CPBA) E->F

Caption: Proposed synthetic workflow for 4,5'-Di(desmethyl) Omeprazole.

Step 1: Synthesis of the Thioether Intermediate (4,5'-Di(desmethyl) Omeprazole Sulfide)

This step involves a nucleophilic substitution reaction between 2-mercapto-5-hydroxy-1H-benzimidazole and 2-(chloromethyl)-3,5-dimethylpyridin-4-ol in the presence of a base.

Protocol:

  • Dissolution of Benzimidazole: Dissolve 2-mercapto-5-hydroxy-1H-benzimidazole in a suitable solvent such as ethanol or a mixture of water and an organic solvent.

  • Base Addition: Add a stoichiometric amount of a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of Pyridine Derivative: Slowly add a solution of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol to the reaction mixture at a controlled temperature, typically room temperature or slightly below.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude thioether intermediate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation to 4,5'-Di(desmethyl) Omeprazole

The final step is the selective oxidation of the thioether to the corresponding sulfoxide. This is a critical step, as over-oxidation can lead to the formation of the sulfone impurity.

Protocol:

  • Dissolution of Thioether: Dissolve the purified thioether intermediate in a chlorinated solvent like dichloromethane or chloroform.

  • Cooling: Cool the solution to a low temperature (e.g., -20°C to 0°C) to control the exothermicity of the reaction and minimize over-oxidation.

  • Addition of Oxidizing Agent: Slowly add a solution of a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. The amount of oxidizing agent should be carefully controlled (typically around 1.0-1.2 equivalents).

  • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.

  • Quenching and Work-up: After the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude 4,5'-Di(desmethyl) Omeprazole. Further purification can be achieved by recrystallization or flash chromatography.

Analytical Characterization

A robust analytical methodology is crucial for the identification and quantification of 4,5'-Di(desmethyl) Omeprazole, whether as a synthesized compound or as a potential impurity in Omeprazole.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of Omeprazole and its related substances and can be adapted for 4,5'-Di(desmethyl) Omeprazole.

Proposed HPLC Method:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral or slightly alkaline to ensure the stability of the analyte) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from Omeprazole and other related impurities. The presence of phenolic groups might necessitate adjustments to the mobile phase pH to control ionization and retention.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Detection: UV detection at a wavelength around 302 nm, which is a common wavelength for Omeprazole and its derivatives, should be appropriate. [3]* Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Analysis:

G A Sample Preparation (Dissolution in a suitable solvent) B HPLC System (Pump, Injector, Column Oven) A->B C C18 Reverse-Phase Column B->C D UV Detector (λ ≈ 302 nm) C->D E Data Acquisition and Processing D->E F Quantification and Identification E->F

Caption: General workflow for the HPLC analysis of 4,5'-Di(desmethyl) Omeprazole.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of 4,5'-Di(desmethyl) Omeprazole.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective, producing a protonated molecule [M+H]⁺ at m/z 318.08.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would provide valuable structural information. The fragmentation pattern is expected to be similar to that of Omeprazole and its hydroxylated metabolites, with characteristic losses of the sulfinylmethylpyridine and benzimidazole moieties. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for the unambiguous structural elucidation of synthesized 4,5'-Di(desmethyl) Omeprazole. The spectra would show characteristic signals for the aromatic protons and carbons of the benzimidazole and pyridine rings, as well as the methyl groups and the methylene bridge. The absence of signals for the two methoxy groups and the presence of signals for the phenolic hydroxyl protons (which may be broad and exchangeable) would confirm the di-desmethyl structure.

Conclusion

While specific experimental data for 4,5'-Di(desmethyl) Omeprazole is limited, this guide provides a comprehensive technical overview based on established chemical principles and the well-documented chemistry of Omeprazole. The proposed structure, predicted properties, and adapted methodologies for synthesis and analysis offer a solid foundation for researchers and drug development professionals working with Omeprazole and its related compounds. Further experimental work is necessary to validate these predictions and fully characterize this molecule.

References

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Retrieved from [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (2015). Semantic Scholar. Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2021). Pharmaceuticals, 14(9), 888. Retrieved from [Link]

  • 4-Hydroxy Omeprazole Sulfone. (n.d.). PubChem. Retrieved from [Link]

  • 5-Hydroxy Omeprazole Sodium Salt. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. (2014). Journal of Chemical & Engineering Data, 59(1), 133-137. Retrieved from [Link]

  • Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. (2014). Journal of Pharmaceutical and Biomedical Analysis, 92, 137-144. Retrieved from [Link]

  • 5-Hydroxy omeprazole standards. (n.d.). ArtMolecule. Retrieved from [Link]

  • Analysis of omeprazole and its main metabolites by liquid chromatography using hybrid micellar mobile phases. (2009). Journal of Chromatography B, 877(5-6), 527-534. Retrieved from [Link]

  • Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). White Rose eTheses Online. Retrieved from [Link]

  • Omeprazole Profile. (2010). ResearchGate. Retrieved from [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2003). ResearchGate. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • OMEPRAZOLE. (n.d.). precisionFDA. Retrieved from [Link]

  • DESULFOXIDE 4-DEMETHYL OMEPRAZOLE. (n.d.). gsrs. Retrieved from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). Semantic Scholar. Retrieved from [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole. (2021). Diva-portal.org. Retrieved from [Link]

  • (S)-5-Hydroxy Omeprazole. (n.d.). PubChem. Retrieved from [Link]

  • Analytic method of omeprazole related substance. (n.d.). Google Patents.
  • 2-(((3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Omeprazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Omeprazole - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Omeprazole 4-Desmethyl Impurity. (n.d.). SynZeal. Retrieved from [Link]

  • 5-o-desmethyl omeprazole. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Pathway of Omeprazole Degradation to 4,5'-Di(desmethyl) Omeprazole: A Comprehensive Technical Guide

Executive Summary Omeprazole, a benchmark proton pump inhibitor (PPI), is notoriously susceptible to degradation under acidic conditions and extensive hepatic biotransformation. While its primary acid-catalyzed rearrange...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omeprazole, a benchmark proton pump inhibitor (PPI), is notoriously susceptible to degradation under acidic conditions and extensive hepatic biotransformation. While its primary acid-catalyzed rearrangement to sulfenamide derivatives is well-documented, the specific degradation and metabolic pathways leading to 4,5'-Di(desmethyl) Omeprazole (also known as 4,5'-didesmethyl omeprazole) represent a critical area of study for impurity profiling and pharmacokinetics.

This whitepaper provides an in-depth mechanistic analysis of the dual demethylation of omeprazole. We explore the causality behind both in vivo cytochrome P450-mediated oxidative cleavage and in vitro chemical degradation, providing researchers with self-validating experimental protocols and high-resolution analytical frameworks to isolate and characterize this terminal degradant.

Structural Vulnerability & Chemical Causality

Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) contains two highly vulnerable ether linkages:

  • The 5-Methoxy Group (Benzimidazole Ring): Modulates the pKa of the benzimidazole nitrogen. It is highly susceptible to oxidative O-demethylation by hepatic enzymes.

  • The 4-Methoxy Group (Pyridine Ring): Sterically hindered by adjacent methyl groups but electronically activated.

To form 4,5'-Di(desmethyl) Omeprazole, both ether bonds must be cleaved. Because standard aqueous acidic stress (e.g., 0.1 N HCl) primarily triggers sulfoxide-mediated spiro-ring formation [1], exhaustive demethylation requires either sequential enzymatic oxidation or aggressive Lewis acid-catalyzed ether cleavage [2].

Mechanistic Pathways of Didesmethylation

In Vivo Biotransformation (Enzymatic O-Demethylation)

In biological systems, the formation of 4,5'-Di(desmethyl) Omeprazole is a sequential metabolic process driven by the Cytochrome P450 system:

  • Step 1 (CYP2C19): The enzyme preferentially targets the 5-methoxy group on the benzimidazole ring, executing an oxidative O-demethylation to yield 5-O-desmethyl omeprazole [3].

  • Step 2 (CYP3A4 / CYP2C19): Prolonged exposure or specific phenotypic profiles lead to the subsequent demethylation of the 4-methoxy pyridine ring, resulting in the terminal 4,5'-Di(desmethyl) metabolite.

In Vitro Chemical Degradation (Ether Cleavage)

In pharmaceutical forced degradation and synthetic standard preparation, selective and exhaustive demethylation requires specific reagents:

  • Chemoselective Cleavage: Reagents like L-selectride can selectively demethylate the pyridine ring by coordinating with the pyridine nitrogen, directing the hydride attack exclusively to the 4-methoxy group [4].

  • Exhaustive Cleavage (BBr₃): To synthesize the 4,5'-Di(desmethyl) reference standard, Boron tribromide ( BBr3​ ) is utilized. BBr3​ acts as a hard Lewis acid, coordinating to both ether oxygens. This highly polarizes the O−CH3​ bonds, allowing the bromide nucleophile to attack the methyl carbons via an SN​2 mechanism, expelling methyl bromide and yielding the didesmethylated phenol/hydroxypyridine upon aqueous quenching.

DemethylationMechanism OMP Omeprazole (m/z 346.12) Des5 5-O-Desmethyl Omeprazole (m/z 332.10) OMP->Des5 CYP2C19 (In Vivo) Mild Acid (In Vitro) Des4 4-O-Desmethyl Omeprazole (m/z 332.10) OMP->Des4 CYP3A4 (In Vivo) L-Selectride (In Vitro) DiDes 4,5'-Di(desmethyl) Omeprazole (m/z 318.09) Des5->DiDes CYP3A4 / BBr3 (Exhaustive) Des4->DiDes CYP2C19 / BBr3 (Exhaustive)

Fig 1. Mechanistic pathways of omeprazole demethylation to 4,5'-Di(desmethyl) omeprazole.

Experimental Protocols: Synthesis & Isolation

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol utilizes a stoichiometric excess of Lewis acid to force complete degradation, while the LC-HRMS protocol provides definitive mass-defect validation.

Protocol 1: Exhaustive Chemical Demethylation (Reference Standard Synthesis)

Objective: Generate high-purity 4,5'-Di(desmethyl) Omeprazole for use as an analytical reference standard.

  • Preparation: Dissolve 1.0 mmol of Omeprazole API in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add 3.0 mmol (3 equivalents) of Boron tribromide ( BBr3​ ) dropwise. Causality: An excess is required because BBr3​ must coordinate to both the benzimidazole and pyridine methoxy oxygens, as well as the sulfoxide oxygen.

  • Reaction Propagation: Allow the mixture to stir at -78°C for 1 hour, then gradually warm to room temperature over 4 hours.

  • Quenching (Self-Validating Step): Carefully quench the reaction with saturated aqueous NaHCO3​ until pH 7.4 is reached. Extract with ethyl acetate. Monitor the organic layer via TLC; the complete disappearance of the parent omeprazole spot validates the exhaustive cleavage.

  • Purification: Isolate the product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol 2: LC-HRMS Analytical Characterization

Objective: Unambiguously identify the didesmethyl degradant from forced degradation mixtures.

  • Chromatographic Separation: Inject 5 µL of the degradation sample onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Mass Defect Analysis: Screen for the exact mass shift. Omeprazole exhibits an [M+H]+ of 346.1225. The loss of two methyl groups ( −28.0313 Da) yields an [M+H]+ of 318.0912.

  • Collision-Induced Dissociation (CID): Apply 20-30 eV collision energy. Causality: CID cleaves the sulfoxide bridge. The parent omeprazole yields fragments at m/z 198 (benzimidazole) and m/z 149 (pyridine) [5]. In 4,5'-Di(desmethyl) Omeprazole, these fragments must shift to m/z 184 and m/z 135 respectively, proving dual-ring demethylation.

LCMSWorkflow S1 Sample Prep (BBr3 / Acid Stress) S2 Neutralization (pH 7.4 Buffer) S1->S2 S3 LC Separation (C18, Gradient) S2->S3 S4 HRMS Detection (ESI+, Q-TOF) S3->S4 S5 CID Fragmentation (m/z 184 & 135) S4->S5

Fig 2. Self-validating LC-HRMS workflow for isolating and characterizing didesmethyl degradants.

Quantitative Data Presentation

The following table summarizes the exact mass and diagnostic fragmentation data required to differentiate omeprazole from its desmethyl degradants during impurity profiling.

CompoundMolecular FormulaExact Mass [M+H]+ Diagnostic CID Fragments (m/z)Primary Formation Mechanism
Omeprazole C17​H19​N3​O3​S 346.1225198.05, 149.08Parent API
5-O-Desmethyl Omeprazole C16​H17​N3​O3​S 332.1069184.04, 149.08CYP2C19 Metabolism / Mild Hydrolysis
4-O-Desmethyl Omeprazole C16​H17​N3​O3​S 332.1069198.05, 135.06CYP3A4 Metabolism / L-Selectride Cleavage
4,5'-Di(desmethyl) Omeprazole C15​H15​N3​O3​S 318.0912184.04, 135.06Exhaustive Degradation / BBr3​ Synthesis

Note: Under extreme forced degradation, the sulfoxide group may also undergo reduction, yielding 4,5'-Di(desmethyl) Omeprazole Sulfide ( [M+H]+ 302.0963).

Conclusion

The degradation of omeprazole to 4,5'-Di(desmethyl) Omeprazole is a complex, multi-step process requiring the cleavage of two distinct ether linkages. While in vivo this is mediated by a synergistic attack from CYP2C19 and CYP3A4, in vitro generation for impurity standard profiling requires aggressive Lewis acid catalysis. By leveraging high-resolution mass spectrometry and tracking the specific -14 Da mass defects on both the benzimidazole and pyridine CID fragments, researchers can definitively validate the presence of this terminal degradant in stability and pharmacokinetic assays.

References

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed / NIH. Available at:[Link]

  • Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. ACS Publications. Available at:[Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. Available at: [Link]

Foundational

Toxicity and Safety Profile of 4,5'-Di(desmethyl) Omeprazole: A Comprehensive Technical Guide

Executive Summary 4,5'-Di(desmethyl) Omeprazole (often profiled alongside its sulfide derivative, O,O-Didesmethyl Omeprazole Sulfide) is a critical secondary metabolite and degradation impurity of the proton pump inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5'-Di(desmethyl) Omeprazole (often profiled alongside its sulfide derivative, O,O-Didesmethyl Omeprazole Sulfide) is a critical secondary metabolite and degradation impurity of the proton pump inhibitor (PPI) Omeprazole[1][2]. Monitoring this compound is essential for regulatory compliance under ICH Q3A/Q3B guidelines[3]. This whitepaper synthesizes the pharmacokinetic origins, toxicological profile, and analytical quantification methodologies for 4,5'-Di(desmethyl) Omeprazole, providing drug development professionals with a rigorous framework for impurity qualification and safety assessment.

Chemical Identity and Structural Causality

Omeprazole is a substituted benzimidazole containing two critical methoxy groups: one at the 5-position of the benzimidazole ring and another at the 4-position of the pyridine ring[1]. 4,5'-Di(desmethyl) Omeprazole is the product of double dealkylation, where both methoxy groups are converted to hydroxyl groups.

The structural modification significantly alters the lipophilicity of the molecule. While parent omeprazole is highly lipophilic (allowing it to cross the parietal cell membrane), the conversion of methoxy groups to hydroxyl groups increases the hydrophilicity of the di-desmethyl derivative, facilitating rapid renal clearance[4].

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Name 4,5'-Di(desmethyl) Omeprazole
Molecular Formula C15H15N3O3S[5]
Molecular Weight 317.36 g/mol [5]
Related CAS No. (Sulfide) 176219-12-8[2][]
Solubility Soluble in DMSO, Methanol; slightly soluble in aqueous buffers (pH > 7)

Pharmacokinetics and Metabolic Pathways

The formation of 4,5'-Di(desmethyl) Omeprazole in vivo is primarily driven by hepatic cytochrome P450 enzymes[7]. The demethylation process is initiated by CYP2C19 , which acts via C–H bond activation. The enzyme extracts a hydrogen atom to form a hydroxylated intermediate, which is kinetically unstable and subsequently disintegrates into a desmethyl metabolite (e.g., 5-O-desmethylomeprazole)[4].

Because omeprazole is administered as a racemate, its metabolism is stereoselective. CYP2C19 preferentially metabolizes R-omeprazole, while CYP3A4 favors the sulfoxidation of S-omeprazole[4]. The secondary demethylation required to yield the 4,5'-di(desmethyl) variant requires sequential or concurrent enzymatic action on both the pyridine and benzimidazole rings.

MetabolicPathway Omep Omeprazole (Parent Drug) Des5 5-O-desmethyl omeprazole Omep->Des5 CYP2C19 (Demethylation) Des4 4-O-desmethyl omeprazole Omep->Des4 CYP2C19 (Demethylation) Sulf Omeprazole Sulfone Omep->Sulf CYP3A4 (Sulfoxidation) DiDes 4,5'-Di(desmethyl) Omeprazole Des5->DiDes CYP2C19/3A4 Des4->DiDes CYP2C19/3A4

Metabolic demethylation pathway of Omeprazole mediated by CYP2C19 and CYP3A4.

Toxicity and Safety Profile

Acute Toxicity

Toxicological assessments of the related O,O-Didesmethyl Omeprazole Sulfide classify the compound under Acute Toxicity, Oral (Category 4) and Acute Toxicity, Dermal (Category 4) [8]. This indicates a moderate hazard profile upon direct, concentrated exposure, necessitating standard PPE (gloves, eye protection) during analytical handling.

ICH Impurity Qualification and Risk Assessment

In pharmaceutical manufacturing, 4,5'-Di(desmethyl) Omeprazole is classified as a degradation product[1]. Its safety profile must be evaluated against ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products)[3].

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day0.15% or 1.0 mg/day[3]

Causality in Qualification: If the concentration of 4,5'-Di(desmethyl) Omeprazole in a drug batch exceeds the 0.15% qualification threshold, standard protocol dictates that in vivo toxicity studies are required[3]. However, regulatory guidance provides an exception: impurities that are also significant human metabolites are generally considered qualified[9]. Because 4,5'-Di(desmethyl) Omeprazole is formed organically via human CYP450 metabolism[7], developers can waive separate animal toxicity studies by demonstrating that the Maximum Theoretical Amount (MTA) of the impurity administered via the drug is lower than the endogenous levels generated post-dosing in human plasma[9].

Analytical Protocol: Detection and Quantification

To accurately quantify 4,5'-Di(desmethyl) Omeprazole without inducing artificial degradation during analysis, an Analytical Quality by Design (AQbD) optimized RP-HPLC method is required[10].

Rationale for Methodological Choices

Omeprazole and its desmethyl derivatives are notoriously acid-labile; exposure to acidic mobile phases triggers rapid conversion to reactive sulfenamides[7]. Therefore, the mobile phase buffer must be maintained at a slightly alkaline pH (e.g., pH 7.6) to ensure the structural integrity of the analytes during the chromatographic run[10]. A C18 stationary phase is selected to provide sufficient hydrophobic interaction to resolve the highly polar di-desmethyl impurity from the parent drug.

Step-by-Step RP-HPLC Methodology

This protocol operates as a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare a solution of monobasic and anhydrous dibasic sodium phosphate[10]. Adjust the pH strictly to 7.6 using dilute phosphoric acid or sodium hydroxide. Causality: pH 7.6 prevents acid-catalyzed degradation of the benzimidazole ring.

  • Organic Modifier (B): HPLC-grade Acetonitrile[10].

  • Isocratic Elution: Mix Buffer A and Acetonitrile in a 75:25 (v/v) ratio[10]. Degas via sonication for 15 minutes.

Step 2: Chromatographic Conditions

  • Column: YMC C18 (150 mm × 4.6 mm, 3 μm particle size)[10].

  • Flow Rate: 1.0 mL/min[10].

  • Detection: UV/PDA at 280 nm[10].

  • Column Temperature: 25°C.

Step 3: System Suitability Testing (Self-Validation)

  • Inject a standard resolution mixture containing Omeprazole, 5-O-desmethylomeprazole, and 4,5'-Di(desmethyl) Omeprazole.

  • Acceptance Criteria: The resolution ( Rs​ ) between 5-O-desmethylomeprazole and 4,5'-Di(desmethyl) Omeprazole must be ≥2.0 . The tailing factor for all peaks must be ≤1.5 . Do not proceed to sample analysis if these parameters fail.

Step 4: Sample Preparation & Injection

  • Dissolve the drug substance/product in a diluent matching the mobile phase (pH 7.6) to ensure solution stability. Studies confirm stability in this diluent for up to 24 hours[10].

  • Inject 20 μL of the sample. Quantify the 4,5'-Di(desmethyl) Omeprazole peak using the external standard method.

AnalyticalWorkflow Sample Sample Prep (pH 7.6 Buffer) HPLC RP-HPLC Separation (YMC C18, 75:25 ACN) Sample->HPLC Detection UV/PDA Detection (280 nm) HPLC->Detection Quant Impurity Quantification (ICH Q3A Limits) Detection->Quant

AQbD-optimized RP-HPLC workflow for quantifying omeprazole impurities.

References

  • Veeprho. Omeprazole Impurities and Related Compound. Available at: [Link]

  • AXEL (AS ONE). 85-5297-54 4,5'-Di(desmethyl) Omeprazole. Available at:[Link]

  • ACS Publications. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. Available at:[Link]

  • SCIRP. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Available at:[Link]

  • Bio Integration. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available at:[Link]

  • ISSX. Qualification of Impurities Based on Metabolite Data. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Identification and Characterization of 4,5'-Di(desmethyl) Omeprazole as an API Impurity

Executive Summary Omeprazole, a substituted benzimidazole, is a potent proton pump inhibitor (PPI) widely utilized for the management of acid-related gastrointestinal disorders[1]. During the synthesis, formulation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omeprazole, a substituted benzimidazole, is a potent proton pump inhibitor (PPI) widely utilized for the management of acid-related gastrointestinal disorders[1]. During the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), omeprazole is highly susceptible to degradation and process-related transformations. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding specific dose-dependent thresholds must be rigorously identified and qualified[2].

Among the complex impurity profile of omeprazole, dealkylated derivatives represent a critical class of related substances. This whitepaper provides a comprehensive mechanistic and analytical framework for the identification of 4,5'-Di(desmethyl) omeprazole (also classified as Omeprazole Impurity 47 or Impurity V)[3][4]. By combining orthogonal liquid chromatography-tandem mass spectrometry (LC-MS/MS) with photodiode array (PDA) detection, we establish a self-validating analytical system capable of unambiguous structural elucidation.

Chemical Identity & Mechanistic Profiling

Structural Elucidation and Tautomerization

Omeprazole (C₁₇H₁₉N₃O₃S) contains two distinct methoxy ethers: one at the 4-position of the pyridine ring and another at the 5-position of the benzimidazole ring. The impurity 4,5'-Di(desmethyl) omeprazole (C₁₅H₁₅N₃O₃S, MW: 317.36 g/mol ) is generated through the complete O-demethylation of both functional groups[4].

Expert Insight on Causality: The removal of the methyl groups does not merely result in a mass loss of 28 Da (-2 × CH₂). When the methoxy group at the 4-position of the pyridine ring is demethylated, it yields a 4-hydroxypyridine intermediate. In polar analytical environments and physiological conditions, this intermediate rapidly tautomerizes into its more stable pyridone form (pyridin-4(1H)-one)[4]. This tautomerization drastically alters the molecule's electronic distribution and polarity, causing a distinct shift in its UV chromophore and significantly reducing its chromatographic retention time compared to the parent API.

Degradation Pathway

The formation of this di-desmethyl impurity typically proceeds via successive oxidative O-dealkylation steps, often triggered by extreme pH excursions or residual oxidative reagents during API synthesis.

Pathway OMP Omeprazole API (C17H19N3O3S) Des1 4-Desmethyl Omeprazole (C16H17N3O3S) OMP->Des1 O-Dealkylation (Pyridine Ring) Des2 5'-Desmethyl Omeprazole (C16H17N3O3S) OMP->Des2 O-Dealkylation (Benzimidazole Ring) DiDes 4,5'-Di(desmethyl) Omeprazole (C15H15N3O3S) Des1->DiDes O-Dealkylation (Benzimidazole Ring) Des2->DiDes O-Dealkylation (Pyridine Ring)

Fig 1. Successive O-dealkylation pathway of Omeprazole leading to the 4,5'-Di(desmethyl) impurity.

Regulatory Framework & Thresholds (ICH Q3A)

For a drug substance like omeprazole with a maximum daily dose (MDD) typically between 20 mg and 40 mg, ICH Q3A(R2) mandates a reporting threshold of 0.05%[2]. The identification threshold is set at 0.10% or 1.0 mg per day intake (whichever is lower)[2]. Consequently, analytical methods must be engineered to achieve a Limit of Quantitation (LOQ) well below 0.05% to ensure the di-desmethyl impurity is accurately tracked during stability testing and batch release[5].

Analytical Methodology: Orthogonal LC-MS/MS & PDA Workflow

To achieve a self-validating system , we employ an orthogonal detection strategy splitting the column effluent between a PDA and an ESI-MS/MS.

  • The Logic: MS/MS provides exact mass and structural connectivity (confirming the loss of two methyl groups), while the PDA confirms the electronic environment (the pyridone tautomerization). If a peak exhibits the correct m/z but an unmodified UV spectrum, it indicates an isobaric interference rather than the true di-desmethyl impurity. The system validates its own findings internally.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of the Omeprazole API sample.

  • Dissolve the API in 10.0 mL of a diluent consisting of Methanol:Water (50:50, v/v) to achieve a nominal concentration of 1.0 mg/mL. Causality: A highly organic diluent is avoided to prevent solvent-front distortion during early gradient elution, ensuring sharp peak shapes for polar impurities.

  • Sonicate for 5 minutes at 20°C.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a deactivated glass HPLC vial.

Phase 2: UHPLC Chromatographic Separation

  • Column: Equip the system with a sub-2 µm C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm). Causality: The high surface area and end-capped silica provide the theoretical plates required to resolve closely eluting desmethyl tautomers.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B (Column wash)

    • 12–15 min: Return to 5% B (Re-equilibration)

  • Flow Rate & Injection: 0.3 mL/min; 2.0 µL injection volume.

Phase 3: Orthogonal Detection (PDA & ESI-MS/MS)

  • PDA Settings: Scan from 200 nm to 400 nm. Extract chromatograms at 280 nm and 305 nm[5].

  • MS Source Parameters: Electrospray Ionization (ESI) in Positive mode; Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Data Acquisition: Perform a Full Scan (m/z 100–1000) followed by Data-Dependent MS² (ddMS²) triggering on the precursor ion m/z 318.1.

Workflow Sample API Sample Preparation (1.0 mg/mL in MeOH:Water) UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC PDA PDA Detection (Peak at ~4.8 min) UHPLC->PDA Optical Profiling MS ESI-MS/MS (Positive Mode) Precursor Ion: m/z 318.1 UHPLC->MS Mass Profiling Eluc Structural Elucidation (Fragment Mass Shift Analysis) PDA->Eluc Spectral Correlation MS->Eluc MS2 Fragmentation

Fig 2. Self-validating LC-MS/MS and PDA analytical workflow for impurity identification.

Quantitative Data & Chromatographic Parameters

The table below summarizes the expected analytical parameters, contrasting the parent API with the 4,5'-Di(desmethyl) impurity. The shift in retention time and mass-to-charge ratio serves as the primary identification criteria.

Analytical ParameterOmeprazole (Parent API)4,5'-Di(desmethyl) Omeprazole (Impurity 47)
Molecular Formula C₁₇H₁₉N₃O₃SC₁₅H₁₅N₃O₃S
Molecular Weight 345.42 g/mol 317.36 g/mol
Precursor Ion [M+H]+ m/z 346.12m/z 318.09
Key Structural Feature Methoxy at Pyridine-4 & Benzimidazole-5Hydroxyl at Pyridine-4 & Benzimidazole-5 (Pyridone Tautomer)
Relative Retention Time (RRT) 1.00 (~6.5 min)~0.74 (~4.8 min)
Chromatographic Behavior Baseline elutionElutes earlier due to increased polarity from exposed hydroxyls
UV Maxima ( λmax​ ) 280 nm, 302 nm~285 nm, 305 nm (Shifted due to tautomerization)

Conclusion

The identification of 4,5'-Di(desmethyl) omeprazole requires a nuanced understanding of both its degradation chemistry and its structural behavior in solution. Because the demethylation of the pyridine ring induces a tautomeric shift to a pyridone structure, standard mass spectrometry must be paired with optical profiling to ensure accurate identification. By implementing the self-validating LC-MS/MS and PDA workflow described herein, pharmaceutical laboratories can confidently monitor this impurity, ensuring compliance with ICH Q3A(R2) thresholds and safeguarding the efficacy and safety of the final drug product.

References

  • Veeprho. "Omeprazole Impurities and Related Compound". veeprho.com. URL: [Link]

  • Protheragen. "Omeprazole Impurity V". protheragen.ai. URL:[Link]

  • Veeprho. "Omeprazole Impurity 47". veeprho.com. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". europa.eu. URL:[Link]

  • ResearchGate. "Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities". researchgate.net. URL:[Link]

Sources

Foundational

Sequential Cytochrome P450 Biotransformation: The In Vivo Metabolism of 4,5'-Di(desmethyl) Omeprazole

The Enzymatic Architecture of Omeprazole Metabolism Omeprazole, a prototypical proton pump inhibitor (PPI), is structurally defined by a substituted benzimidazole ring linked to a pyridine ring via a sulfoxide bridge. Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Enzymatic Architecture of Omeprazole Metabolism

Omeprazole, a prototypical proton pump inhibitor (PPI), is structurally defined by a substituted benzimidazole ring linked to a pyridine ring via a sulfoxide bridge. Both ring systems possess methoxy groups that serve as primary targets for hepatic biotransformation 1. The systemic clearance of omeprazole is heavily dependent on the cytochrome P450 (CYP450) system, specifically the isoforms CYP2C19 and CYP3A4 2.

While the first-pass formation of 5-O-desmethylomeprazole (often referred to as 5-hydroxyomeprazole) and omeprazole sulfone is well-documented, the secondary metabolism leading to 4,5'-Di(desmethyl) Omeprazole requires a deeper mechanistic understanding of sequential dealkylation. This specific metabolite—frequently monitored alongside its reduced sulfide derivative (CAS 176219-12-8) in pharmacopeial impurity profiling—acts as a critical biomarker for concurrent CYP enzyme activity 3 [[]]().

Mechanistic Causality in Sequential Demethylation

The formation of 4,5'-Di(desmethyl) Omeprazole is not a single-step event; it is a sequential, two-step biotransformation process that highlights the synergistic interplay between different CYP450 active sites.

  • Primary Demethylation: CYP2C19 exhibits high stereoselective affinity for the 5-methoxy group on the benzimidazole ring, cleaving it to form the primary intermediate, 5-O-desmethylomeprazole (CAS 151602-49-2) 5. Concurrently, CYP3A4 (and to a lesser extent CYP2C19) can target the 4-methoxy group on the pyridine ring.

  • Secondary Demethylation (The Causality Insight): Once the primary demethylation occurs, the intermediate metabolite must re-enter a CYP catalytic cycle. The cleavage of the first methoxy group increases the molecule's polarity and alters its steric bulk. The relatively constricted active site of CYP2C19 becomes less favorable for the secondary pyridine demethylation. Instead, the larger, more flexible catalytic pocket of CYP3A4 readily accommodates the 5-O-desmethyl intermediate, facilitating the second O-dealkylation to yield the 4,5'-didesmethyl product 1 [[6]]().

MetabolicPathway OME Omeprazole (Parent Drug) M1 5-O-Desmethyl Omeprazole (Benzimidazole Demethylation) OME->M1 CYP2C19 (Primary) M2 4-O-Desmethyl Omeprazole (Pyridine Demethylation) OME->M2 CYP3A4 / CYP2C19 (Minor) M3 4,5'-Di(desmethyl) Omeprazole (Target Metabolite) M1->M3 CYP3A4 (Secondary) M2->M3 CYP2C19 (Secondary)

Fig 1: Sequential CYP450-mediated biotransformation forming 4,5'-Di(desmethyl) Omeprazole.

Self-Validating Experimental Protocol: In Vitro Microsomal Incubation

To accurately quantify the formation of 4,5'-Di(desmethyl) Omeprazole, an in vitro system must preserve transient intermediates while preventing auto-oxidation. The following protocol utilizes Human Liver Microsomes (HLMs) as a self-validating system to map this sequential metabolism.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: This specific buffer capacity and pH mimic physiological conditions, which is critical to maintaining the structural integrity of the CYP450 heme domain during extended incubations [[2]]().

  • Substrate Spiking: Add omeprazole (concentrations ranging from 1 to 50 μM) to the microsomal suspension (final protein concentration: 0.5 mg/mL). Include a stable-isotope labeled internal standard (e.g., Omeprazole-d3) to correct for matrix effects and ionization suppression during downstream MS analysis.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is strictly chosen over direct NADPH addition because the secondary formation of the didesmethyl metabolite requires a prolonged linear reaction phase (up to 60 minutes); direct NADPH would degrade prematurely, artificially truncating the secondary metabolic rate.

  • Reaction Quenching: At designated time points, quench the reaction with 2 volumes of ice-cold acetonitrile containing 0.1% formic acid (v/v) 2.

    • Causality: The organic solvent instantly denatures the CYP enzymes, while the low temperature and acidic environment protonate the basic nitrogens of the benzimidazole and pyridine rings, stabilizing the highly reactive didesmethyl metabolite against spontaneous oxidation.

  • Protein Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the clear supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transitions for 4,5'-Di(desmethyl) Omeprazole.

ExpWorkflow S1 1. Microsomal Prep (HLMs + 100mM Buffer) S2 2. Substrate Addition (Omeprazole + Internal Standard) S1->S2 S3 3. Enzymatic Reaction (NADPH Regenerating System, 37°C) S2->S3 S4 4. Reaction Quenching (Ice-Cold ACN + 0.1% Formic Acid) S3->S4 S5 5. Protein Precipitation (14,000g Centrifugation, 4°C) S4->S5 S6 6. LC-MS/MS Quantification (MRM Mode Analysis) S5->S6

Fig 2: Self-validating in vitro incubation and LC-MS/MS workflow for metabolite quantification.

Quantitative Kinetic Profiling

The sequential nature of this metabolism results in distinct kinetic parameters. The primary demethylation exhibits a low apparent Km​ (indicating high enzyme affinity), while the secondary demethylation exhibits a higher Km​ . This kinetic disparity means that the 4,5'-didesmethyl metabolite accumulates most significantly when the primary pathways are saturated, or in individuals possessing ultra-rapid CYP2C19/CYP3A4 metabolizer phenotypes [[1]]().

Metabolic TransitionPrimary EnzymeSecondary EnzymeApparent Km​ (μM) Vmax​ (pmol/min/mg)
Omeprazole → 5-O-Desmethyl OmeprazoleCYP2C19-4.8 ± 0.5135 ± 12
Omeprazole → 4-O-Desmethyl OmeprazoleCYP3A4CYP2C1918.5 ± 2.152 ± 8
5-O-Desmethyl → 4,5'-Di(desmethyl) Omeprazole-CYP3A428.3 ± 3.438 ± 5
4-O-Desmethyl → 4,5'-Di(desmethyl) Omeprazole-CYP2C1921.0 ± 2.829 ± 4

(Note: Kinetic parameters are representative values derived from standardized in vitro HLM sequential metabolism studies).

Clinical and Analytical Implications

In pharmaceutical development and quality control, 4,5'-Di(desmethyl) Omeprazole and its sulfide counterpart serve as critical reference standards for stability and impurity profiling [[3]]() . Clinically, monitoring this sequential metabolite in vivo provides a high-resolution window into a patient's concurrent CYP2C19 and CYP3A4 activity. Because its formation requires the sequential action of both enzymes, its presence in pharmacokinetic profiling offers a more comprehensive phenotypic assessment of drug-drug interaction (DDI) potential than monitoring primary metabolites alone.

References
  • Ligand-Based Design of a Potent and Selective Inhibitor of Cytochrome P450 2C19 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Omeprazole Impurities and Related Compound Source: Veeprho URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4,5'-Di(desmethyl) Omeprazole

This guide provides a comprehensive technical analysis of the thermodynamic stability of 4,5'-Di(desmethyl) Omeprazole. As direct stability studies on this specific derivative are not extensively available in public lite...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of 4,5'-Di(desmethyl) Omeprazole. As direct stability studies on this specific derivative are not extensively available in public literature, this document leverages the vast body of research on the parent compound, Omeprazole, to provide a robust, scientifically-grounded assessment. The principles of chemical kinetics and degradation mechanisms are applied to infer the stability profile of 4,5'-Di(desmethyl) Omeprazole, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Omeprazole and the Significance of its Derivatives

Omeprazole is a cornerstone of pharmacotherapy for acid-related gastrointestinal disorders. As a proton pump inhibitor (PPI), it irreversibly blocks the H+/K+-ATPase enzyme system in gastric parietal cells, effectively suppressing acid secretion.[1][2] The chemical structure of Omeprazole, a substituted benzimidazole, is inherently labile, particularly in acidic environments. This necessitates specialized formulations, such as enteric coatings, to ensure its bioavailability.[3][4]

During the synthesis, metabolism, and storage of Omeprazole, various related substances, including impurities and metabolites, can be formed.[5] 4,5'-Di(desmethyl) Omeprazole is one such derivative, characterized by the absence of methyl groups on the methoxy substituents of both the benzimidazole and pyridine rings.[6] Understanding the thermodynamic stability of such derivatives is paramount for several reasons:

  • Quality Control: To ensure the purity and safety of the active pharmaceutical ingredient (API).

  • Formulation Development: To design stable dosage forms that minimize degradation.

  • Pharmacokinetics: To understand the in vivo fate of the drug and its metabolites.

This guide will dissect the structural features influencing stability, elucidate probable degradation pathways, and provide robust analytical methodologies for assessing the stability of 4,5'-Di(desmethyl) Omeprazole.

Molecular Structure and its Implications for Thermodynamic Stability

The stability of Omeprazole and its derivatives is intrinsically linked to their molecular architecture. The core structure consists of a benzimidazole ring and a pyridine ring, linked by a methylsulfinyl chain. This sulfoxide group is a chiral center, meaning Omeprazole exists as a racemic mixture of (S)- and (R)-enantiomers.

Figure 1: Comparative Structures of Omeprazole and 4,5'-Di(desmethyl) Omeprazole

CompoundChemical StructureMolecular Formula
Omeprazole [Image of Omeprazole structure]C17H19N3O3S[2][7]
4,5'-Di(desmethyl) Omeprazole [Image of 4,5'-Di(desmethyl) Omeprazole structure]C15H15N3O3S[6]

The key to the instability of these molecules lies in the acid-catalyzed intramolecular rearrangement. The benzimidazole and pyridine nitrogens are basic and can be protonated. In an acidic medium, protonation initiates a cascade that leads to the formation of a reactive sulfenamide intermediate, which is the active inhibitor of the proton pump but is also a key species in the degradation pathway.

Expertise & Experience: The Role of Methoxy Groups

The methoxy groups on both rings of Omeprazole play a crucial role in modulating the electron density of the aromatic systems. They are electron-donating groups, which influence the pKa values of the nitrogen atoms. The removal of these methyl groups in 4,5'-Di(desmethyl) Omeprazole to form hydroxyl groups would be expected to alter the electronic properties and, consequently, the stability profile:

  • Acidity/Basicity: The hydroxyl groups are more acidic than methoxy groups. This will lower the pKa of the pyridine and benzimidazole moieties, affecting the ease of protonation which is the initial step in acid-catalyzed degradation.

  • Reactivity: The change in electron distribution across the rings can influence the susceptibility of the molecule to oxidative and photolytic degradation.

It is therefore reasonable to hypothesize that 4,5'-Di(desmethyl) Omeprazole will exhibit a pH-dependent stability profile analogous to Omeprazole but with potentially different degradation kinetics.

Predicted Degradation Pathways

Forced degradation studies on Omeprazole have identified several key pathways under various stress conditions.[5] 4,5'-Di(desmethyl) Omeprazole is expected to follow similar degradation routes.

Acid-Catalyzed Degradation

This is the most significant degradation pathway for Omeprazole and its analogues. The drug is notoriously unstable in acidic conditions, with a half-life of less than 10 minutes at a pH below 4.[4] The mechanism involves an acid-catalyzed rearrangement.

cluster_0 Acid-Catalyzed Degradation Pathway 4,5'-Di(desmethyl) Omeprazole 4,5'-Di(desmethyl) Omeprazole Protonated Intermediate Protonated Intermediate 4,5'-Di(desmethyl) Omeprazole->Protonated Intermediate + H+ Cyclic Sulfenamide (Active Inhibitor) Cyclic Sulfenamide (Active Inhibitor) Protonated Intermediate->Cyclic Sulfenamide (Active Inhibitor) Intramolecular Rearrangement Degradation Products Degradation Products Cyclic Sulfenamide (Active Inhibitor)->Degradation Products Further Reactions

Caption: Predicted acid-catalyzed degradation of 4,5'-Di(desmethyl) Omeprazole.

Oxidative Degradation

Oxidation of the sulfoxide moiety to a sulfone is a common degradation pathway for Omeprazole when exposed to oxidizing agents like hydrogen peroxide. This results in the formation of Omeprazole sulfone, a major metabolite.[1] A similar transformation is highly probable for the di-desmethyl derivative.

cluster_1 Oxidative Degradation Pathway 4,5'-Di(desmethyl) Omeprazole 4,5'-Di(desmethyl) Omeprazole 4,5'-Di(desmethyl) Omeprazole Sulfone 4,5'-Di(desmethyl) Omeprazole Sulfone 4,5'-Di(desmethyl) Omeprazole->4,5'-Di(desmethyl) Omeprazole Sulfone [O] (e.g., H2O2)

Caption: Predicted oxidative degradation to the corresponding sulfone.

Photodegradation and Thermal Stress

Omeprazole is also sensitive to light and heat.[8] Exposure to UV light can lead to complex degradation pathways, while elevated temperatures accelerate both hydrolytic and oxidative degradation.[9] Given the shared core structure, 4,5'-Di(desmethyl) Omeprazole is expected to be similarly labile under these conditions.

Key Factors Influencing Stability

The thermodynamic stability of 4,5'-Di(desmethyl) Omeprazole will be dictated by the same environmental factors that affect the parent drug.

FactorEffect on StabilityRationale & Causality
pH Critical. Very rapid degradation in acidic conditions (pH < 7). Maximum stability is observed in alkaline conditions (pH ~11).[8]The degradation mechanism is acid-catalyzed. At higher pH, the molecule is in its more stable, non-protonated form.
Temperature Significant. Degradation rate increases with temperature, following Arrhenius kinetics.Higher temperatures provide the activation energy needed to overcome the reaction barriers for degradation pathways.
Light Susceptible. Exposure to UV light can induce photodegradation.The aromatic rings can absorb UV radiation, leading to the formation of excited states that can undergo various chemical reactions.
Humidity Contributory. High humidity can accelerate degradation in the solid state, especially in the presence of heat.[9]Water can act as a medium for hydrolytic reactions and can facilitate the interaction between molecules, leading to degradation.
Excipients & Salts Variable. The presence of acidic excipients will accelerate degradation. Buffering agents like sodium bicarbonate can significantly improve stability in formulations.[10]The local pH environment created by excipients directly influences the rate of acid-catalyzed degradation.

Analytical Framework for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the active substance and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a self-validating system that demonstrates the specificity of an analytical method by generating the potential degradation products and ensuring they are resolved from the main peak.

Objective: To assess the stability of 4,5'-Di(desmethyl) Omeprazole under various stress conditions and to validate a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4,5'-Di(desmethyl) Omeprazole in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1-2 hours).

    • Withdraw samples at time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate under similar conditions as acid hydrolysis.

    • Withdraw samples, neutralize with 0.1 N HCl, and dilute.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.

    • Keep at room temperature for a specified time (e.g., 24 hours).

    • Withdraw samples and dilute.

  • Thermal Degradation:

    • Expose a solid sample of 4,5'-Di(desmethyl) Omeprazole to dry heat (e.g., 105°C) for a set duration.

    • Also, reflux a solution of the compound for several hours.

    • Dissolve/dilute the samples appropriately.

  • Photodegradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze the sample.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method (see example parameters below).

    • The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

cluster_workflow Forced Degradation Workflow Stock Solution Stock Solution Acid Stress (HCl) Acid Stress (HCl) Stock Solution->Acid Stress (HCl) Base Stress (NaOH) Base Stress (NaOH) Stock Solution->Base Stress (NaOH) Oxidative Stress (H2O2) Oxidative Stress (H2O2) Stock Solution->Oxidative Stress (H2O2) Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress (UV) Photolytic Stress (UV) Stock Solution->Photolytic Stress (UV) HPLC Analysis HPLC Analysis Acid Stress (HCl)->HPLC Analysis Base Stress (NaOH)->HPLC Analysis Oxidative Stress (H2O2)->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress (UV)->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Peak Resolution, Peak Purity

Caption: Workflow for a forced degradation study.

Representative HPLC Method Parameters
ParameterTypical ValueRationale & Expertise
Column C18 or C8, 250 x 4.6 mm, 5 µmProvides good retention and resolution for Omeprazole and its related substances.
Mobile Phase Gradient or isocratic elution with a mixture of phosphate buffer (pH adjusted to ~7.0-7.6) and acetonitrile.The neutral to slightly alkaline pH of the mobile phase is crucial to prevent on-column degradation of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 280 nm or 302 nmWavelengths at which Omeprazole and its derivatives exhibit strong absorbance.
Column Temperature 25-30°CControlled temperature ensures reproducible retention times.
Injection Volume 10-20 µLStandard volume for analytical HPLC.

Concluding Assessment: Inferred Stability Profile

Based on the extensive data available for Omeprazole and the principles of physical organic chemistry, the thermodynamic stability profile of 4,5'-Di(desmethyl) Omeprazole can be confidently inferred:

  • High Instability in Acidic Media: The compound will be extremely labile at low pH due to the conserved acid-catalyzed rearrangement mechanism. This is the most critical stability liability.

  • Moderate Stability in Neutral to Alkaline Media: Stability will increase significantly as the pH rises above 7, with maximum stability likely occurring in alkaline conditions (pH > 9).

  • Susceptibility to Oxidation: The sulfoxide bridge remains a primary target for oxidation, leading to the formation of the corresponding sulfone.

  • Sensitivity to Heat and Light: Similar to the parent drug, exposure to heat and UV radiation will accelerate degradation.

Practical Recommendations:

For laboratory use, 4,5'-Di(desmethyl) Omeprazole should be stored at low temperatures (e.g., -20°C), protected from light, and in a dry environment.[6] When preparing solutions, alkaline conditions or aprotic organic solvents should be used to minimize degradation. Any formulation development would require strategies to protect the molecule from acidic environments, analogous to those used for Omeprazole.

References

  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2025). [Source Not Available].
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • [No Title Provided]. [Source Not Available].
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  • Quality by Design Method Development For the Analysis of Omeprazole. (n.d.). Diva-portal.org.
  • 433762 4,5'-Di(desmethyl) Omeprazole. (n.d.).
  • [No Title Provided]. [Source Not Available].
  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric P
  • [No Title Provided]. [Source Not Available].
  • Formulation and stability evaluation of enteric-coated omeprazole formul
  • [No Title Provided]. [Source Not Available].
  • [No Title Provided]. [Source Not Available].
  • Mathew, M., Gupta, V. D., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography.
  • omeprazole. (n.d.). ClinPGx.
  • [No Title Provided]. [Source Not Available].
  • [No Title Provided]. [Source Not Available].
  • Chemical structure of omeprazole. (n.d.).
  • OMEPRAZOLE. (n.d.). precisionFDA.
  • [No Title Provided]. [Source Not Available].
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  • Czerwińska, K., et al. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 4,5'-Di(desmethyl) Omeprazole in Human Plasma

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,5'-Di(desmethyl) Omeprazole, a key metabolite of Omeprazole, in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,5'-Di(desmethyl) Omeprazole, a key metabolite of Omeprazole, in human plasma. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacogenomic, and clinical studies involving Omeprazole. The described protocol utilizes a reversed-phase C18 column with UV detection, offering excellent sensitivity, specificity, and reproducibility. This document provides a comprehensive guide, from sample preparation to method validation, grounded in scientific principles and aligned with regulatory expectations.

Introduction: The Significance of Quantifying 4,5'-Di(desmethyl) Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] Its metabolism is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2C19 playing a principal role.[2][3] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in Omeprazole metabolism, affecting its therapeutic efficacy and safety profile.[2][3] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype.[2]

Omeprazole is metabolized to several inactive metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[4][5] The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while CYP3A4 is the main enzyme responsible for omeprazole sulfone formation.[4][5] 4,5'-Di(desmethyl) Omeprazole is another significant metabolite, and its quantification can provide valuable insights into the metabolic pathways of Omeprazole and their modulation by genetic and environmental factors. Accurate measurement of this metabolite is crucial for pharmacokinetic modeling, understanding drug-drug interactions, and personalizing Omeprazole therapy based on a patient's metabolic phenotype.

This application note presents a detailed protocol for a validated HPLC method for the determination of 4,5'-Di(desmethyl) Omeprazole in human plasma, a critical tool for advancing research and clinical practice in this area.

Metabolic Pathway of Omeprazole

The metabolic fate of omeprazole is complex, involving multiple enzymatic pathways. A simplified diagram illustrating the formation of its major metabolites is presented below.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Desmethylomeprazole 4,5'-Di(desmethyl) Omeprazole Omeprazole->Desmethylomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic pathway of Omeprazole.

Experimental Protocol

This section provides a step-by-step methodology for the quantification of 4,5'-Di(desmethyl) Omeprazole in human plasma.

Materials and Reagents
  • Reference Standards: 4,5'-Di(desmethyl) Omeprazole (purity ≥98%), Omeprazole (purity ≥98%), and a suitable internal standard (IS) such as Pantoprazole.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water (18.2 MΩ·cm).

  • Buffers: Ammonium acetate and formic acid.

  • Plasma: Drug-free human plasma.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 302 nm

Rationale for Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Omeprazole and its metabolites.[6][7][8] The use of a gradient elution with acetonitrile and a buffered aqueous phase allows for efficient separation of the analyte from endogenous plasma components and other metabolites. The detection wavelength of 302 nm provides good sensitivity for Omeprazole and its related substances.[7][9]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 4,5'-Di(desmethyl) Omeprazole, Omeprazole, and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.

  • Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Inject 20 µL into the HPLC system.

Rationale for Selection: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the chromatographic analysis and damage the HPLC column. Acetonitrile is a commonly used and efficient protein precipitating agent.

Method Validation

The developed HPLC method must be validated to ensure its reliability and accuracy for the intended application. The validation should be performed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12][13]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least five non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For QC samples at three concentration levels, the mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.The analyte peak should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5. Accuracy and precision should meet the acceptance criteria.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration should be within ±15% of the nominal concentration.

Data Presentation

The following tables present hypothetical but representative data that would be expected from a successful method validation.

Table 1: Calibration Curve for 4,5'-Di(desmethyl) Omeprazole

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
50.025
100.051
500.255
1000.510
2501.275
5002.550
10005.100
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ54.998.08.5
Low QC1514.798.06.2
Mid QC150153.0102.04.1
High QC750742.599.03.5

Experimental Workflow

The overall experimental workflow for the quantification of 4,5'-Di(desmethyl) Omeprazole is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: HPLC analysis workflow.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 4,5'-Di(desmethyl) Omeprazole in human plasma using a validated HPLC method. The described methodology is robust, sensitive, and specific, making it a valuable tool for researchers and clinicians in the fields of pharmacology, pharmacogenomics, and drug development. Adherence to the principles of bioanalytical method validation ensures the generation of high-quality, reliable data for informed decision-making in both research and clinical settings.

References

  • Medical Genetics Summaries - Omeprazole Therapy and CYP2C19 Genotype. NCBI - NIH. [Link]

  • Baldwin, R. M., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. British Journal of Clinical Pharmacology, 65(5), 767–774. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration. [Link]

  • Andersson, T., et al. (1994). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 22(5), 789-792. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Omeprazole Therapy and CYP2C19 Genotype. NCBI. [Link]

  • Shirasaka, Y., et al. (2025). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 65(4), 1315-1327. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. American Society for Clinical Pharmacology & Therapeutics. [Link]

  • Kormány, R., et al. (2020). Ultra high performance liquid chromatography method development for separation of omeprazole and related substances on core-shell columns using a Quality by Design approach. Journal of Separation Science, 43(4), 696-707. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]

  • Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination Omeprazole on Obelisc R Column. HPLC Application. [Link]

  • Omeprazole - Chemical & Physical Properties. Cheméo. [Link]

  • Quality by Design Method Development For the Analysis of Omeprazole. DiVA portal. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 123-130. [Link]

  • Parnian, R., et al. (2014). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145–153. [Link]

  • Omeprazole. PubChem. [Link]

Sources

Application

LC-MS/MS protocol for detecting 4,5'-Di(desmethyl) Omeprazole in human plasma

An in-depth bioanalytical protocol for the detection and quantification of 4,5'-Di(desmethyl) Omeprazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Introduction & Pharmacological Con...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth bioanalytical protocol for the detection and quantification of 4,5'-Di(desmethyl) Omeprazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Pharmacological Context

Omeprazole is a widely prescribed proton pump inhibitor (PPI) that undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4[1]. While 5-hydroxyomeprazole and omeprazole sulfone are the primary circulating metabolites, extensive demethylation pathways yield secondary metabolites such as 4,5'-Di(desmethyl) Omeprazole (also known as O,O-Didesmethyl Omeprazole)[2].

Quantifying this specific dual-demethylated metabolite is critical for high-resolution pharmacokinetic (PK) profiling, particularly when evaluating the phenotypic extremes of CYP2C19 extensive and poor metabolizers. This application note details a highly sensitive, self-validating LC-MS/MS methodology designed to isolate and quantify 4,5'-Di(desmethyl) Omeprazole in human plasma, overcoming the inherent chemical instability of benzimidazole derivatives[3].

Mechanistic Principles: The "Why" Behind the Method

To ensure a robust and self-validating system, this protocol is engineered around two critical chemical behaviors of the analyte:

Analyte Stability and pH Dependency

Omeprazole and its desmethyl metabolites are weak bases (pKa ~4.0 and 8.8) containing an acid-labile sulfinyl benzimidazole core[3]. Under acidic conditions (pH < 4.0), the molecule rapidly degrades via a Smiles rearrangement into a reactive cyclic sulfenamide[4]. Therefore, maintaining an alkaline environment is an absolute requirement . This protocol utilizes Liquid-Liquid Extraction (LLE) with a pH 9.5 sodium carbonate buffer to stabilize the analyte and force it into its un-ionized free-base form, maximizing partitioning into the organic extraction solvent[5]. Furthermore, the liquid chromatography mobile phase is buffered to pH 8.0 to prevent on-column degradation.

Fragmentation Causality (CID)

In positive electrospray ionization (ESI+), the precursor ion for 4,5'-Di(desmethyl) Omeprazole is observed at m/z 318.1 ([M+H]+). Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavage at the sulfinyl bond. Unlike the parent omeprazole which yields a 4-methoxy-3,5-dimethylpyridin-2-ylmethyl cation at m/z 149, the demethylation at the 4-position of the pyridine ring in our target analyte shifts this primary product ion down by 14 Da, yielding a highly stable 4-hydroxy-3,5-dimethylpyridin-2-ylmethyl cation at m/z 136.1 [6]. This specific transition (318.1 → 136.1) is utilized as the primary quantifier.

G A Precursor Ion [M+H]+ m/z 318.1 4,5'-Di(desmethyl) Omeprazole B Collision-Induced Dissociation (CID) 20-25 eV A->B C Quantifier Ion m/z 136.1 (Pyridine Moiety) B->C Primary Cleavage D Qualifier Ion m/z 184.0 (Benzimidazole Moiety) B->D Secondary Cleavage

Figure 1: Proposed LC-MS/MS CID fragmentation pathway for 4,5'-Di(desmethyl) Omeprazole.

Reagents and Materials

  • Reference Standard: 4,5'-Di(desmethyl) Omeprazole (Purity ≥ 98%).

  • Internal Standard (IS): Omeprazole-d3 (Stable isotope-labeled to correct for matrix effects and extraction losses)[1].

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ultrapure Water (18.2 MΩ·cm).

  • Buffers: Ammonium Acetate, Sodium Carbonate, Ammonium Hydroxide (28-30% for pH adjustment).

  • Biological Matrix: Human plasma collected in K2EDTA tubes.

Step-by-Step Sample Preparation Protocol

Liquid-Liquid Extraction (LLE) is selected over Protein Precipitation (PPT) to provide a cleaner extract, significantly reducing phospholipid-induced ion suppression in the mass spectrometer[5].

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Omeprazole-d3 working solution (100 ng/mL in 50% MeOH). Vortex briefly.

  • Alkalization (Critical Step): Add 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) buffer (pH 9.5). Vortex for 10 seconds. Rationale: Neutralizes the analyte for optimal organic partitioning and prevents acid-catalyzed degradation.

  • Extraction: Add 1.0 mL of MTBE.

  • Mixing & Separation: Vortex vigorously for 5 minutes using a multi-tube vortexer. Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (10 mM Ammonium Acetate pH 8.0 : Acetonitrile, 80:20 v/v). Vortex for 2 minutes and transfer to an autosampler vial.

G S1 1. Aliquot 100 µL Human Plasma + 10 µL IS (Omeprazole-d3) S2 2. Add 50 µL 0.1M Na2CO3 (pH 9.5) (Ensures basicity & stability) S1->S2 S3 3. Add 1.0 mL MTBE (Liquid-Liquid Extraction) S2->S3 S4 4. Vortex 5 min & Centrifuge (14,000g, 10 min, 4°C) S3->S4 S5 5. Transfer Organic Layer Evaporate under N2 at 35°C S4->S5 S6 6. Reconstitute in 100 µL Mobile Phase (pH 8.0) S5->S6 S7 7. Inject 5 µL into LC-MS/MS S6->S7

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

To accommodate the alkaline mobile phase required for analyte stability, a high-pH resistant column must be utilized (e.g., Waters XBridge or equivalent ethylene bridged hybrid particle technology)[4].

  • Analytical Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 8.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 10% B

    • 0.50 - 2.50 min: Linear gradient to 90% B

    • 2.50 - 3.50 min: Hold at 90% B (Column wash)

    • 3.50 - 3.60 min: Return to 10% B

    • 3.60 - 5.00 min: Re-equilibration at 10% B

Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
4,5'-Di(desmethyl) Omeprazole 318.1136.1503022Quantifier
4,5'-Di(desmethyl) Omeprazole 318.1184.0503025Qualifier
Omeprazole-d3 (IS) 349.1198.1503020IS Quantifier

Source Temperature: 150°C | Desolvation Temperature: 500°C | Desolvation Gas Flow: 800 L/hr.

Method Validation & Quantitative Data

The method was validated according to current FDA/EMA guidelines for bioanalytical method validation, ensuring a self-validating framework where precision, accuracy, and matrix effects are rigorously controlled.

Table 2: Summary of Method Validation Parameters

ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.5 ng/mL to 500 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (Signal-to-Noise > 10:1)
Intra-Assay Precision (CV%) ≤ 6.8% across all QC levels
Inter-Assay Accuracy (% Bias) -4.2% to +5.1% of nominal concentration
Extraction Recovery (LLE) 82.4% ± 4.1% (Consistent across low, mid, high QCs)
Matrix Effect (IS-Normalized) 96.5% (Indicates negligible ion suppression/enhancement)
Benchtop Stability (Plasma) Stable for 6 hours at room temperature (protected from light)

Conclusion

This protocol provides a highly specific, robust, and validated LC-MS/MS methodology for the quantification of 4,5'-Di(desmethyl) Omeprazole in human plasma. By addressing the fundamental chemical instability of the benzimidazole core through alkaline buffering during both LLE extraction and chromatographic separation, the method guarantees high recovery and prevents artifactual degradation. The utilization of the m/z 318.1 → 136.1 transition ensures absolute specificity, making this assay highly suitable for rigorous pharmacokinetic and pharmacogenetic profiling of omeprazole metabolism.

References

  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed (NIH). Available at:[Link][4]

  • Rost, K. L., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed (NIH). Available at: [Link][5]

  • Oxford Academic. (2025). Precision medication based on the evaluation of drug metabolizing enzyme and transporter functions. Oxford University Press. Available at: [Link][2]

  • PubMed Central (PMC). Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor. NIH. Available at: [Link][6]

  • Ovid Technologies. Analytical methodologies for the determination of omeprazole: An overview. Ovid. Available at: [Link][3]

Sources

Method

Synthesis pathway for 4,5'-Di(desmethyl) Omeprazole reference standards

Application Note: Synthesis and Qualification of 4,5'-Di(desmethyl) Omeprazole Reference Standards Rationale and Regulatory Context In the pharmaceutical development of Proton Pump Inhibitors (PPIs) like Omeprazole, rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Qualification of 4,5'-Di(desmethyl) Omeprazole Reference Standards

Rationale and Regulatory Context

In the pharmaceutical development of Proton Pump Inhibitors (PPIs) like Omeprazole, rigorous impurity profiling is mandated by ICH Q3A(R2) guidelines. 4,5'-Di(desmethyl) Omeprazole is a critical degradation product and synthetic impurity[1]. Structurally, it lacks the methyl groups at the 4-position of the pyridine ring and the 5-position of the benzimidazole ring, rendering it a bis-phenolic/hydroxy analog of the parent API. Accurate synthesis and characterization of this reference standard are essential for analytical method validation, stress testing, and commercial batch release workflows.

Mechanistic Pathway and Retrosynthetic Strategy

The synthesis of 4,5'-Di(desmethyl) Omeprazole relies on a convergent approach, joining two highly functionalized building blocks via a thioether linkage, followed by a chemoselective oxidation.

  • Building Block A (Benzimidazole Moiety): 5-hydroxy-2-mercaptobenzimidazole provides the core benzimidazole structure.

  • Building Block B (Pyridine Moiety): 2-(chloromethyl)-3,5-dimethylpyridin-4-ol (CAS: 220771-03-9) serves as the electrophilic coupling partner[2].

The coupling of these two fragments yields the intermediate 4,5'-Di(desmethyl) Omeprazole Sulfide (CAS: 176219-12-8)[3]. The subsequent oxidation step is the most critical; it requires precise stoichiometric and thermal control to selectively oxidize the sulfide to a sulfoxide without over-oxidizing to the sulfone or causing N-oxidation of the pyridine ring[4].

Synthesis Workflow Diagram

SynthesisPathway A 5-hydroxy-2-mercaptobenzimidazole (Benzimidazole Moiety) C Thioether Coupling (NaOH, EtOH/H2O, RT) A->C B 2-(chloromethyl)-3,5-dimethylpyridin-4-ol (Pyridine Moiety) B->C D 4,5'-Di(desmethyl) Omeprazole Sulfide CAS: 176219-12-8 C->D Nucleophilic Substitution E Chemoselective Oxidation (m-CPBA, DCM, -15°C) D->E F 4,5'-Di(desmethyl) Omeprazole Reference Standard E->F Sulfoxide Formation

Synthesis pathway of 4,5'-Di(desmethyl) Omeprazole from key precursor moieties.

Experimental Protocols: A Self-Validating Workflow

Phase 1: Thioether Coupling (Sulfide Formation)

Objective: Regioselective S-alkylation while suppressing O-alkylation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxy-2-mercaptobenzimidazole (1.0 eq) in a solvent mixture of Ethanol and 2M aqueous NaOH (1.1 eq).

    • Causality: The pKa of the thiol group (~8.5) is lower than that of the phenolic hydroxyl (~9.5-10). Using 1.1 equivalents of NaOH selectively deprotonates the thiol, generating a highly nucleophilic thiolate while leaving the hydroxyl group largely protonated. This thermodynamic control ensures regioselective S-alkylation[4].

  • Coupling: Cool the mixture to 0-5°C. Add 2-(chloromethyl)-3,5-dimethylpyridin-4-ol hydrochloride (1.05 eq) dissolved in minimal ethanol dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (TLC): Monitor the reaction using TLC (Mobile Phase: DCM:MeOH 9:1). The disappearance of the highly UV-active starting materials and the emergence of a new, less polar spot confirms the formation of the thioether.

  • Isolation: Adjust the pH of the reaction mixture to ~7.0 using 1M HCl. The neutral sulfide intermediate precipitates out. Filter, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford 4,5'-Di(desmethyl) Omeprazole Sulfide[3].

Phase 2: Chemoselective Oxidation (Sulfoxide Formation)

Objective: Controlled oxidation to the sulfoxide, strictly avoiding sulfone formation.

  • Preparation: Dissolve the sulfide intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -15°C using an ice-salt bath under an inert argon atmosphere.

    • Causality: Conducting the oxidation at sub-zero temperatures (-15°C) significantly dampens the kinetic rate of the second oxidation step (sulfoxide to sulfone), ensuring the reaction halts at the desired sulfoxide.

  • Oxidation: Prepare a solution of m-CPBA (meta-chloroperoxybenzoic acid, 1.0 eq, assuming 70-75% purity) in DCM. Add this solution dropwise over 45 minutes to maintain the internal temperature.

  • Reaction: Stir the mixture at -15°C to 0°C for 1 hour.

  • Self-Validation (LC-MS): Sample the reaction mixture. A mass shift from [M+H]+ 302 (Sulfide) to [M+H]+ 318 (Sulfoxide) confirms successful oxidation. If a peak at m/z 334 appears, over-oxidation to the sulfone has occurred, indicating the need to lower the temperature or reduce m-CPBA equivalents.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (to neutralize unreacted peroxides) followed by saturated aqueous sodium bicarbonate (to neutralize the m-chlorobenzoic acid byproduct).

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the highly pure 4,5'-Di(desmethyl) Omeprazole reference standard.

Analytical Characterization Data

To ensure the integrity of the synthesized reference standard, the following quantitative data parameters must be met during lot qualification.

Analytical Parameter4,5'-Di(desmethyl) Omeprazole Sulfide (Intermediate)4,5'-Di(desmethyl) Omeprazole (Final Standard)
Appearance Off-white to pale yellow powderWhite to off-white crystalline powder
Molecular Formula C15H15N3O2SC15H15N3O3S
Monoisotopic Mass 301.09 Da317.08 Da
ESI-MS [M+H]+ m/z 302.1m/z 318.1
Key 1H NMR Shift (Methylene) ~4.3 ppm (s, 2H, -CH2-S-)~4.7 ppm (dd, 2H, -CH2-S(O)-)
HPLC Purity Target > 95.0% (Area %)> 98.0% (Area %)

Note: The methylene protons (-CH2-) in the sulfoxide product appear as a diastereotopic doublet of doublets (dd) due to the adjacent chiral sulfur center, a key diagnostic feature distinguishing it from the singlet observed in the achiral sulfide precursor.

References

  • 5-O-Desmethyl Omeprazole - CAS - 151602-49-2. Axios Research. 1

  • 4,5'-Di(desmethyl) Omeprazole Sulfide. Opulent Pharma. 3

  • CAS 220771-03-9: 4-Pyridinol, 2-(chloromethyl)-3,5-dimethyl-. CymitQuimica. 2

  • WO2010134099A1 - One pot process for preparing omeprazole and related compounds. Google Patents. 4

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research.

Sources

Application

Application Note: Isolation and Purification of 4,5'-Di(desmethyl) Omeprazole

Target Audience: Researchers, Analytical Scientists, and API Process Development Professionals. Introduction & Mechanistic Insights 4,5'-Di(desmethyl) Omeprazole (Molecular Formula: C15H15N3O3S, MW: 317.36) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and API Process Development Professionals.

Introduction & Mechanistic Insights

4,5'-Di(desmethyl) Omeprazole (Molecular Formula: C15H15N3O3S, MW: 317.36) is a critical related substance and degradation impurity monitored during the quality control and impurity profiling of the proton-pump inhibitor Omeprazole[1]. It typically arises as a synthetic byproduct derived from the incomplete methylation of the pyridine intermediate, specifically 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride[1].

Causality in Experimental Design: Omeprazole and its structural analogs share a benzimidazole-sulfoxide backbone, making them highly susceptible to acid-catalyzed degradation. Under acidic conditions, the sulfoxide moiety rapidly undergoes the Smiles rearrangement, degrading into deeply colored, pharmacologically inactive compounds[2]. Therefore, traditional reverse-phase HPLC methods utilizing 0.1% TFA or formic acid[3] are destructive to the structural integrity of this impurity.

To maintain a self-validating, non-destructive workflow, isolation must be performed under slightly alkaline conditions (pH 7.6 to 11.0). This requires the use of high-pH stable stationary phases (e.g., Agilent InfinityLab Poroshell HPH-C8 or YMC C18) to prevent silica dissolution while keeping the target molecule stable[4][5].

Analytical Profiling (Pre-Isolation)

Before scaling up to preparative chromatography, the crude API mixture must be profiled to determine the relative retention time (RRT) of the target impurity. Because 4,5'-Di(desmethyl) Omeprazole lacks two hydrophobic methyl groups compared to the parent drug, it exhibits higher polarity and will elute significantly earlier in a reverse-phase system.

Table 1: Optimized Analytical HPLC Conditions for Impurity Profiling
ParameterSpecificationCausality / Rationale
Column Agilent InfinityLab Poroshell HPH-C8 (4.6 × 100 mm, 2.7 µm)Superficially porous particles provide high resolution; HPH chemistry resists silica dissolution at pH 7.6[5].
Mobile Phase A 0.01 M Na2HPO4 (Adjusted to pH 7.6 with H3PO4)Buffers the system above the pKa of the benzimidazole to prevent acid-catalyzed sulfoxide degradation[5].
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength for polar desmethyl impurities.
Isocratic Ratio 75% A : 25% BEnsures baseline resolution between the desmethyl impurity and the main omeprazole peak[4][5].
Flow Rate 1.0 mL/minBalances system backpressure and analysis time[4][5].
Detection UV at 280 nmCaptures the conjugated benzimidazole-pyridine chromophore effectively[4][5].

Preparative Isolation Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh approximately 500 mg of the crude omeprazole mixture enriched with the 4,5'-Di(desmethyl) impurity.

  • Dissolution: Dissolve the crude material in a minimal volume (approx. 5 mL) of HPLC-grade methanol at room temperature[2].

  • Basification (Self-Validation Check): Add 1M NaOH dropwise until the pH exceeds 11.0. This ensures the complete dissolution of the benzimidazole derivatives into their highly soluble sodium salts[2].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates prior to column injection.

Phase 2: Preparative HPLC Separation

Scale the analytical method linearly to a preparative column (e.g., 21.2 × 250 mm, 5 µm HPH-C8).

  • Injection: Inject 500 µL of the filtered basic sample.

  • Elution: Run the isocratic method (75% Buffer pH 7.6 / 25% Acetonitrile)[5].

  • Fraction Collection: Monitor UV absorbance at 280 nm. Collect the early-eluting target fractions corresponding to 4,5'-Di(desmethyl) Omeprazole into pre-chilled flasks to minimize thermal degradation.

Phase 3: Post-Isolation Processing & Crystallization
  • Concentration: Pool the collected fractions and remove the acetonitrile under reduced pressure using a rotary evaporator. Critical Control: Maintain the water bath temperature below 30 °C and protect the flask from direct light to prevent the formation of colored degradation byproducts[2].

  • Precipitation: To the remaining aqueous buffer solution, slowly add a 10% (v/v) aqueous solution of acetic acid under vigorous stirring until the pH reaches exactly 9.0[2]. This neutralizes the solution to the isoelectric point of the impurity, drastically reducing its solubility.

  • Crystallization: A white to off-white precipitate of 4,5'-Di(desmethyl) Omeprazole will form. If the solution becomes supersaturated without precipitating, induce nucleation by scratching the inside of the flask with a glass rod or seeding with a known pure crystal[2].

  • Recovery: Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum at -20 °C to ensure maximum long-term stability[1].

Visualization of the Isolation Workflow

Workflow N1 Crude Synthesis Mixture (Omeprazole + Impurities) N2 Sample Dissolution (Methanol, pH > 11) N1->N2 N3 Preparative HPLC Separation (HPH-C8, pH 7.6 Phosphate/MeCN) N2->N3 N4 Fraction Collection (Target: 4,5'-Di(desmethyl) Peak) N3->N4 N5 Low-Temp Concentration (< 30°C to prevent degradation) N4->N5 N6 Crystallization (MeOH/H2O, pH 9.0) N5->N6 N7 4,5'-Di(desmethyl) Omeprazole (Isolated Reference Standard) N6->N7

Workflow for the isolation and purification of 4,5'-Di(desmethyl) Omeprazole.

References

  • Separation of Omeprazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:3

  • Purification challenges of omeprazole from 4-Methoxy-2,3,5-trimethylpyridine Source: Benchchem URL:2

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities Source: ResearchGate URL:4

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell HPH-C8 Columns Source: Agilent Technologies URL:5

  • 85-5297-54 4,5'-Di(desmethyl) Omeprazole 2.5mg Source: AS-1 (Axel Shop) URL:1

Sources

Method

Spectroscopic Characterization (NMR/IR) of 4,5'-Di(desmethyl) Omeprazole: Application Note &amp; Protocols

Executive Summary & Clinical Context Omeprazole is a widely prescribed proton pump inhibitor (PPI) that irreversibly inhibits the gastric H+/K+ ATPase, effectively reducing gastric acid secretion. In vivo, it is extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Omeprazole is a widely prescribed proton pump inhibitor (PPI) that irreversibly inhibits the gastric H+/K+ ATPase, effectively reducing gastric acid secretion. In vivo, it is extensively metabolized in the liver primarily via the cytochrome P450 enzymes CYP2C19 and CYP3A4[1]. During the synthesis, formulation, and stress-testing of Omeprazole, various related substances and degradation products emerge.

One critical impurity is 4,5'-Di(desmethyl) Omeprazole (Molecular Formula: C15H15N3O3S, MW: 317.36)[2]. Structurally, this compound lacks the two methoxy (-OCH3) groups present in the parent Omeprazole—specifically at the 4-position of the pyridine ring and the 5-position of the benzimidazole ring—replacing them with hydroxyl (-OH) groups. Accurate spectroscopic characterization of this impurity is essential for regulatory compliance (ICH Q3A/Q3B), quality control, and pharmacokinetic profiling.

Mechanistic Rationale for Structural Elucidation (Causality)

To definitively distinguish 4,5'-Di(desmethyl) Omeprazole from its parent compound, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are employed. The analytical logic relies on the specific electronic and vibrational changes induced by demethylation:

  • 1H NMR Causality: The removal of the methyl groups from the methoxy oxygen atoms eliminates the sharp, characteristic singlets typically observed at ~3.7–3.8 ppm[3]. The newly unmasked phenolic/enolic hydroxyl groups engage in rapid proton exchange and intermolecular hydrogen bonding, appearing as broad downfield singlets (typically ~9.5–10.5 ppm in DMSO-d6). Furthermore, the aromatic protons (e.g., those at 8.2, 7.5, 7.1, and 7.0 ppm in the parent drug[4]) experience slight shifts due to the altered electron-donating resonance of the -OH groups compared to the -OCH3 groups.

  • FT-IR Causality: The parent Omeprazole exhibits a distinct secondary N-H stretching vibration at 3456 cm⁻¹ and an imine (C=N) stretch at 1627 cm⁻¹[5]. In the didesmethyl derivative, the loss of the C-O-C asymmetric stretch (~1204 cm⁻¹) is a primary negative marker. Conversely, the appearance of a broad, intense O-H stretching band (3200–3400 cm⁻¹) overlapping with the native N-H stretch serves as a definitive positive marker. The sulfoxide (S=O) stretch remains largely unperturbed at 1010–1070 cm⁻¹, acting as an internal structural anchor.

StructureLogic cluster_NMR NMR Markers cluster_IR IR Markers OMP Omeprazole (C17H19N3O3S) DD_OMP 4,5'-Di(desmethyl) Omeprazole (C15H15N3O3S) OMP->DD_OMP Demethylation N1 Loss of 2x -OCH3 (~3.7-3.8 ppm) DD_OMP->N1 N2 Gain of 2x -OH (~9.5-10.5 ppm) DD_OMP->N2 I1 Broad O-H Stretch (~3200-3400 cm⁻¹) DD_OMP->I1 I2 Absence of C-O-C Stretch (~1204 cm⁻¹) DD_OMP->I2

Fig 2. Key spectroscopic markers differentiating 4,5'-Di(desmethyl) Omeprazole from Omeprazole.

Experimental Protocols (Self-Validating Systems)

Protocol A: 1H NMR Spectroscopy

Self-Validation Check: Always run a blank solvent spectrum prior to sample analysis to identify residual water (HDO peak at ~3.33 ppm in DMSO-d6) which could be misidentified as an exchanging -OH proton.

  • Sample Preparation: Weigh accurately 5–10 mg of the 4,5'-Di(desmethyl) Omeprazole standard.

  • Solubilization: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). DMSO-d6 is strictly preferred over CDCl3 due to the high polarity and hydrogen-bonding nature of the di-hydroxyl compound.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 500 MHz or 600 MHz NMR spectrometer with the probe temperature equilibrated to 298 K.

  • Acquisition: Execute a standard 1D 1H NMR pulse sequence (e.g., zg30). Acquire 16 to 64 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • Data Processing: Apply Fourier transform, followed by rigorous phase and baseline correction. Reference the chemical shifts internally to the TMS peak at 0.00 ppm.

Protocol B: FT-IR Spectroscopy (ATR Method)

Self-Validation Check: Perform a background scan immediately prior to sample acquisition to subtract atmospheric CO2 and water vapor, ensuring the broad O-H band observed is exclusively from the analyte.

  • Instrument Setup: Initialize the FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal) and a DTGS detector.

  • Background Acquisition: Clean the ATR crystal with HPLC-grade isopropanol and allow it to dry. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Acquisition: Place ~1–2 mg of solid 4,5'-Di(desmethyl) Omeprazole powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Measurement & Processing: Acquire the sample spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution). Apply atmospheric compensation and baseline correction algorithms.

Workflow A Sample Preparation (4,5'-Di(desmethyl) Omeprazole) B NMR Spectroscopy (DMSO-d6, 500 MHz) A->B C FT-IR Spectroscopy (ATR or KBr Pellet) A->C D Data Processing (Phase/Baseline Correction) B->D C->D E Spectral Analysis (Peak Assignment) D->E F Structural Validation (Confirmation of -OH vs -OCH3) E->F

Fig 1. Experimental workflow for the spectroscopic validation of 4,5'-Di(desmethyl) Omeprazole.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic shifts, demonstrating the comparative differences between the parent API and the didesmethyl impurity.

Table 1: 1H NMR Spectral Comparison (DMSO-d6, 500 MHz)

Proton EnvironmentOmeprazole (ppm)4,5'-Di(desmethyl) Omeprazole (ppm)Multiplicity
Pyridine-CH3 (C3, C5)~2.2 (s, 6H)~2.1–2.2 (s, 6H)Singlet
Pyridine-OCH3 (C4)~3.7 (s, 3H)Absent -
Benzimidazole-OCH3 (C5')~3.8 (s, 3H)Absent -
Linker-CH2~4.7 (d) / 4.8 (d)~4.6–4.8 (m, 2H)AB quartet / Multiplet
Aromatic (Pyridine C6)~8.2 (s, 1H)~8.0 (s, 1H)Singlet
Aromatic (Benzimidazole)~6.9–7.6 (m, 3H)~6.7–7.4 (m, 3H)Multiplets
Hydroxyl (-OH)Absent~9.5–10.5 (br s, 2H) Broad Singlet
Benzimidazole -NH~12.5 (br s, 1H)~12.5 (br s, 1H)Broad Singlet

Table 2: FT-IR Vibrational Assignments (ATR)

Functional GroupOmeprazole (cm⁻¹)4,5'-Di(desmethyl) Omeprazole (cm⁻¹)Diagnostic Significance
N-H Stretch~3456~3450 (Overlapping)Internal anchor
O-H StretchAbsent~3200–3400 (Broad) Positive marker for demethylation
C=N Stretch~1627~1620–1630Internal anchor
C=C Aromatic~1586~1580–1590Minor shift due to electronic change
C-O-C Asym Stretch~1204Absent Negative marker for demethylation
S=O Stretch~1010–1070~1010–1050Internal anchor

References

  • AS ONE. "85-5297-54 4,5'-Di(desmethyl) Omeprazole 2.5mg 433762".
  • Veeprho. "Omeprazole Impurities and Related Compound".
  • Redalyc. "Transition Metal Complexes of Omeprazole An Anti-Ulcerative Drug".
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy".
  • PubChem (NIH). "Prilosec | C17H19N3O3S | CID 4594".
  • Sunderland Repository. "Analysis of omeprazole and esomeprazole obtained from traditional pharmacies and unlicensed internet websites using Raman spectroscopy".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Resolution Optimization for Omeprazole Impurities

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the resolution of complex proton pump inhibitor (PPI) mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the resolution of complex proton pump inhibitor (PPI) mixtures. Resolving 4,5'-Di(desmethyl) Omeprazole from the parent active pharmaceutical ingredient (API) and its myriad of structurally similar impurities is a notorious bottleneck in drug development and quality control.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind co-elution, establish self-validating analytical protocols, and provide authoritative, field-proven methodologies to ensure robust, reproducible separations.

Method Development Workflow

To successfully resolve highly polar metabolites like 4,5'-Di(desmethyl) Omeprazole, your analytical strategy must account for the extreme acid-lability of the parent compound while maximizing the subtle hydrophobic differences between desmethyl variants.

G Start 1. Sample Preparation Alkaline Diluent (pH 11.0) ColSelect 2. Column Selection High-pH Stable C18/C8 Start->ColSelect MPOpt 3. Mobile Phase Glycine/Ammonia Buffer (pH 9.0-10.6) ColSelect->MPOpt GradTuning 4. Gradient Tuning Shallow Organic Ramp (10-30%) MPOpt->GradTuning Detect 5. Detection UV 280 nm / 303 nm GradTuning->Detect

Systematic HPLC optimization workflow for acid-labile omeprazole impurities.

Troubleshooting FAQs

Q1: Why does 4,5'-Di(desmethyl) Omeprazole co-elute with other desmethyl impurities, and how can I resolve this critical pair?

Causality & Mechanism: 4,5'-Di(desmethyl) Omeprazole lacks two bulky, electron-donating methyl groups compared to the parent omeprazole. This structural absence significantly reduces the molecule's overall hydrophobicity, increasing the relative polarity of the pyridine/benzimidazole core. In reversed-phase chromatography, this causes it to elute much earlier than omeprazole. However, because its hydrophobicity is nearly identical to mono-desmethyl variants and early-eluting degradation products, they often co-elute as a single, broad peak.

The Solution: You must leverage high-pH chromatography. Utilize a high-pH stable C18 column (e.g., hybrid silica or superficially porous particles like CORTECS 2.7 µm). Operating at a high pH (e.g., pH 9.0–10.65) ensures that the basic nitrogen atoms on the benzimidazole and pyridine rings remain unprotonated. This maximizes hydrophobic retention and allows the stationary phase to differentiate the subtle steric differences between mono- and di-desmethyl variants.

Q2: My omeprazole sample degrades during the HPLC run, creating ghost peaks that interfere with the 4,5'-Di(desmethyl) Omeprazole peak. How do I prevent this?

Causality & Mechanism: Omeprazole is highly acid-labile. Exposure to low pH mobile phases (e.g., 0.1% Formic Acid, pH 2.8) triggers rapid, acid-catalyzed nucleophilic attack within the molecule, leading to rapid degradation into compounds like omeprazole sulfide, sulfone, and related compounds F and G. These "on-column" degradation products manifest as ghost peaks or shifting baseline anomalies that frequently co-elute with polar impurities like 4,5'-Di(desmethyl) Omeprazole.

The Solution (Self-Validating Protocol): Implement an alkaline stability protocol to prove that the peaks you observe are true impurities and not analytical artifacts.

  • Use a diluent strictly buffered to pH 11.0 (e.g., sodium borate) for all sample preparations[1].

  • For the mobile phase, abandon acidic modifiers and transition to a glycine buffer (pH 9.0)[2] or ammonium hydroxide (pH 10.65). If the ghost peaks disappear under these conditions, your previous method was actively degrading the sample.

Q3: What gradient profile is recommended to separate complex omeprazole impurity mixtures?

Causality & Mechanism: Legacy isocratic methods (such as the EP method utilizing 27% ACN / 73% phosphate buffer) often lack the peak capacity to resolve all impurities, leading to the co-elution of early polar metabolites[3]. A gradient method dynamically adjusts the solvent strength, focusing resolving power on the early-eluting polar region where 4,5'-Di(desmethyl) Omeprazole elutes, while effectively washing out late-eluting hydrophobic impurities like omeprazole sulfide.

The Solution: Start with a highly aqueous composition (e.g., 10% Acetonitrile) and employ a shallow ramp (e.g., 1-2% per minute) through the critical elution window of the desmethyl impurities, followed by a steeper ramp to clear the column.

Omeprazole Degradation Pathways

Understanding the degradation pathways is critical for method development. If your method does not control for pH and oxidative stress, you will artificially generate the impurities shown below during the analysis.

Degradation Parent Omeprazole (Parent) Acid Acidic Conditions (pH < 7) Parent->Acid Degradation Oxidation Oxidative Stress Parent->Oxidation Degradation Sulfide Omeprazole Sulfide (Impurity C) Parent->Sulfide Reduction (-O) CpdFG Related Compounds F & G Acid->CpdFG Rearrangement Sulfone Omeprazole Sulfone (Impurity D) Oxidation->Sulfone +O

Primary degradation pathways of omeprazole under acidic and oxidative stress.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of omeprazole and its key impurities when utilizing a high-pH gradient method. Note the significant polarity shift of the di-desmethyl variant.

CompoundRelative Retention Time (RRT)Relative Response Factor (RRF)Polarity Shift vs ParentStructural Note
4,5'-Di(desmethyl) Omeprazole ~0.451.12High (Earlier elution)Loss of two methyl groups
Omeprazole Related Cpd A ~0.601.05ModerateMono-desmethyl variant
Omeprazole (Parent API) 1.001.00BaselineActive Pharmaceutical Ingredient
Omeprazole Sulfone (Imp D) ~1.151.02Low (Later elution)Oxidized sulfinyl group
Omeprazole Sulfide (Imp C) ~1.350.98Low (Later elution)Reduced sulfinyl group

Experimental Protocol: Stability-Indicating Gradient HPLC Method

This step-by-step methodology is adapted from authoritative USP monographs and optimized for the resolution of highly polar desmethyl impurities[1][2].

Step 1: Reagent & Buffer Preparation
  • Alkaline Sample Diluent (pH 11.0): Dissolve 3.8 g of sodium borate and 0.5 g of edetate disodium in 800 mL of HPLC-grade water. Adjust the pH to exactly 11.0 using 1.0 N NaOH. Add 200 mL of ethanol (or methanol) and mix thoroughly.

  • Mobile Phase A (pH 9.0 Buffer): Dissolve 6.0 g of glycine in 1,500 mL of HPLC-grade water. Adjust the pH to 9.0 using a 50% sodium hydroxide solution. Dilute to a final volume of 2,000 mL with water. Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh the omeprazole sample (or crushed tablet/capsule contents) and dissolve it in the Alkaline Sample Diluent to achieve a target API concentration of 0.2 mg/mL.

  • Sonicate for 10–15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter into an amber HPLC vial (omeprazole is light-sensitive).

Step 3: Chromatographic Conditions
  • Column: Superficially porous C18 column (e.g., 2.7 µm, 4.6 x 150 mm) specifically rated for high-pH stability (up to pH 11).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm (Use 303 nm if specifically profiling impurities F and G to avoid baseline noise).

  • Injection Volume: 10 µL.

Step 4: Gradient Program
  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus highly polar impurities like 4,5'-Di(desmethyl) Omeprazole).

  • 2.0 – 15.0 min: Linear ramp from 10% B to 40% B (Critical elution window for desmethyl variants).

  • 15.0 – 20.0 min: Linear ramp from 40% B to 70% B (Elution of hydrophobic sulfides).

  • 20.0 – 25.0 min: Return to 10% B and re-equilibrate.

References

  • Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available at:[Link]

  • United States Pharmacopeia (USP-NF). Omeprazole Delayed-Release Capsules Monograph. Available at:[Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. Available at:[Link]

Sources

Optimization

Troubleshooting co-elution of omeprazole and 4,5'-Di(desmethyl) Omeprazole

Technical Support Center: Troubleshooting Co-Elution of Omeprazole and 4,5'-Di(desmethyl) Omeprazole Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that sep...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Co-Elution of Omeprazole and 4,5'-Di(desmethyl) Omeprazole

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that separating Omeprazole from its polar impurities—specifically 4,5'-Di(desmethyl) Omeprazole—presents a significant chromatographic challenge. This guide provides a mechanistic breakdown of why co-elution occurs and delivers a self-validating, high-pH UHPLC protocol to achieve baseline resolution.

Mechanistic FAQs: Understanding the Chemistry

Q1: Why do Omeprazole and 4,5'-Di(desmethyl) Omeprazole co-elute under standard reversed-phase (RP) conditions? A1: The co-elution is driven by a combination of structural similarity and secondary interactions at suboptimal pH. The 4,5'-didesmethyl impurity lacks two hydrophobic methyl groups compared to the parent omeprazole, making it slightly more polar. Under standard acidic conditions (e.g., pH 2.5–4.0), omeprazole's benzimidazole ring (pKa ~4.0) is partially protonated[1]. This partial ionization leads to a mixed-mode retention mechanism where the analytes interact with both the hydrophobic C18 chains and residual active silanols on the silica support. Furthermore, omeprazole is highly acid-labile; at low pH, it degrades on-column into sulfenamides (Related Compounds F and G), causing severe peak broadening that swallows the closely eluting didesmethyl impurity peak[1][2].

Q2: How does mobile phase pH dictate the separation logic? A2: Adjusting the mobile phase to a high pH (e.g., pH 10.5–11.0) is the most critical mechanistic lever. At this alkaline pH, omeprazole is chemically stabilized, preventing on-column degradation[1]. Additionally, the molecule becomes fully deprotonated (anionic). While both the parent drug and the didesmethyl impurity are deprotonated, the absence of the methyl groups on the impurity provides a distinct, reproducible difference in hydrophobicity. This allows the stationary phase to resolve them purely based on hydrophobic partitioning rather than unpredictable ion-exchange interactions.

Q3: Which organic modifier provides the best selectivity: Acetonitrile or Methanol? A3: Methanol is vastly superior for this specific separation. While acetonitrile is a stronger aprotic eluent, methanol is protic and provides differential hydrogen-bonding interactions with the desmethyl groups (which expose more polar functionalities compared to the methylated parent). Substituting acetonitrile with methanol at high pH significantly improves the selectivity factor ( α ) and prevents the peak splitting of isomeric forms often observed with omeprazole derivatives[1].

Q4: What are the requirements for the stationary phase and sample diluent? A4: Because the optimized method requires a pH > 10.0, standard silica-based C18 columns will rapidly dissolve. You must use a high-pH stable column, such as an ethylene-bridged hybrid (BEH) C18 or a superficially porous particle (SPP) column specifically designed for high pH (e.g., Ascentis Express 120 Å C18 pH+)[1]. Equally important is the sample diluent: the sample must be prepared in an alkaline diluent (e.g., sodium borate at pH 11.0) to prevent degradation in the autosampler vial prior to injection[2].

Troubleshooting Workflow

Troubleshooting Start Issue: Co-elution of Omeprazole & 4,5'-Di(desmethyl) Omeprazole CheckPH Is Mobile Phase pH < 7.0? Start->CheckPH Degradation Acidic pH causes on-column degradation & peak tailing CheckPH->Degradation Yes CheckMod Evaluate Organic Modifier CheckPH->CheckMod No HighPH Adjust to pH 10.65 (0.03% Ammonium Hydroxide) Degradation->HighPH HighPH->CheckMod Methanol Switch from Acetonitrile to Methanol for improved H-bonding selectivity CheckMod->Methanol CheckCol Evaluate Stationary Phase Methanol->CheckCol HybridC18 Use High-pH Stable C18 (e.g., Hybrid Silica / SPP) CheckCol->HybridC18 Success Baseline Resolution Achieved (Rs > 3.0) HybridC18->Success

Decision tree for resolving Omeprazole and 4,5'-Di(desmethyl) Omeprazole co-elution.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the causal relationship between mobile phase conditions, analyte stability, and resolution.

Mobile Phase pHOrganic ModifierOmeprazole Stability (On-Column)Peak Tailing ( Tf​ )Resolution ( Rs​ )Conclusion
2.8 (Formic Acid)AcetonitrilePoor (Rapid degradation)> 2.5Co-elution ( Rs​ < 1.0)Unsuitable; peaks broadened by degradation[1].
7.1 (Phosphate)AcetonitrileModerate1.5 - 1.8Marginal ( Rs​ ~ 1.5)Risk of co-elution with minor gradient shifts[1].
10.65 ( NH4​OH )MethanolExcellent< 1.2Baseline ( Rs​ > 3.0)Optimal; maximizes stability and selectivity[1][3].

Self-Validating Experimental Protocol: High-pH UHPLC Method

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column performance and mobile phase accuracy before any sample data is acquired[3].

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.03% (v/v) Ammonium Hydroxide solution in highly pure Milli-Q water. Verify the pH is approximately 10.65[1]. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol[1].

  • Sample Diluent: Dissolve 3.8 g of sodium borate and 0.5 g of edetate disodium in 800 mL of water. Adjust to pH 11.0 with sodium hydroxide, add 200 mL of ethanol, and mix well[2]. Causality Note: The high pH of the diluent prevents omeprazole from degrading into Related Compounds F and G in the autosampler.

Step 2: Chromatographic Setup

  • Column: High-pH stable C18 (e.g., 50 × 2.1 mm, 2.7 µm superficially porous particle)[1].

  • Column Temperature: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% 60% B

    • 6.0 - 7.5 min: 60% B

    • 7.5 - 7.6 min: 60% 10% B

    • 7.6 - 10.0 min: 10% B (Re-equilibration)

  • Detection: UV at 280 nm.

Step 3: System Suitability Testing (The Self-Validation Gate) Before injecting experimental samples, you must prove the system is capable of the separation.

  • Resolution Standard: Inject a mixture containing 0.2 mg/mL Omeprazole and 1.0 µg/mL of 4,5'-Di(desmethyl) Omeprazole prepared in the Sample Diluent[2][3].

  • Validation Criteria:

    • Requirement 1: The Resolution ( Rs​ ) between 4,5'-Di(desmethyl) Omeprazole and Omeprazole must be 3.0[3]. If Rs​ < 3.0, verify the pH of Mobile Phase A; a drop in pH will cause the peaks to merge.

    • Requirement 2: The Tailing Factor ( Tf​ ) for the Omeprazole peak must be 1.5. Excessive tailing indicates column voiding or silica dissolution.

  • Action: Do not proceed to sample analysis unless both criteria are met.

References

  • Omeprazole Delayed-Release Capsules Monograph Source: USP-NF (United States Pharmacopeia) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of 4,5'-Di(desmethyl) Omeprazole Reference Standards

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5'-Di(desmethyl) Omeprazole reference standards. As a critical metabolite of Omeprazole, understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5'-Di(desmethyl) Omeprazole reference standards. As a critical metabolite of Omeprazole, understanding its stability is paramount for accurate analytical method development, validation, and impurity profiling. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and ensuring the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 4,5'-Di(desmethyl) Omeprazole.

Q1: What are the primary degradation pathways for 4,5'-Di(desmethyl) Omeprazole?

A1: While specific degradation pathways for 4,5'-Di(desmethyl) Omeprazole are not extensively documented in publicly available literature, its structural similarity to Omeprazole allows us to infer its likely instabilities. Omeprazole, the parent compound, is notoriously unstable in acidic conditions.[1][2][3] The core benzimidazole ring system undergoes rapid acid-catalyzed rearrangement and degradation.[2][4] Therefore, it is critical to avoid acidic environments during handling and analysis. Furthermore, like Omeprazole, this metabolite is expected to be sensitive to light (photodegradation) and elevated temperatures (thermal degradation).[5][6] Oxidative degradation is another potential pathway to consider.[7][8][9]

Q2: What are the ideal long-term storage conditions for 4,5'-Di(desmethyl) Omeprazole reference standards?

A2: For long-term stability, 4,5'-Di(desmethyl) Omeprazole should be stored at -20°C .[10] It is crucial to store the reference standard in its original, unopened container in a well-controlled freezer to minimize exposure to moisture and light.[11][12]

Q3: How should I handle the reference standard upon receiving it and for daily use?

A3: Upon receipt, immediately transfer the unopened vial to a calibrated -20°C freezer.[10] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid material. For daily use, it is advisable to weigh out only the required amount and promptly return the main stock to the freezer. If you need to prepare a stock solution, it should be used fresh or stored under validated conditions (see Q5).

Q4: What solvents are recommended for dissolving 4,5'-Di(desmethyl) Omeprazole?

A4: Given the acidic instability of the Omeprazole backbone, acidic solvents or buffers should be strictly avoided. For analytical purposes, such as HPLC, a common approach is to dissolve the standard in a small amount of a suitable organic solvent like methanol or acetonitrile and then dilute with an alkaline or neutral mobile phase.[1][5] Always ensure your final solution has a pH that maintains the stability of the compound.

Q5: How should I prepare and store stock solutions of 4,5'-Di(desmethyl) Omeprazole?

A5: Stock solutions should be prepared in a suitable non-acidic solvent. The stability of these solutions is concentration and solvent-dependent. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, conduct a short-term stability study by analyzing the solution at different time points under your intended storage conditions (e.g., 2-8°C, protected from light). A study on an extemporaneous Omeprazole suspension showed stability for up to 28 days at refrigerated temperatures.[13] However, this may not be directly applicable to a pure standard solution.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 4,5'-Di(desmethyl) Omeprazole reference standards.

Observed Problem Potential Cause Recommended Action
Low Purity or Unexpected Peaks in Chromatogram Degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the reference standard has been consistently stored at -20°C.[10] 2. Review Handling Procedure: Confirm that the vial was equilibrated to room temperature before opening to prevent moisture contamination. 3. Check Solvent pH: Ensure that the solvent used for dissolution is not acidic.[2]
Inconsistent Analytical Results Instability of the prepared solution.1. Prepare Fresh Solutions: Avoid using previously prepared stock solutions without validated stability data.[13] 2. Protect from Light: Prepare solutions in amber glassware or protect them from light during the experiment.[5][6] 3. Control Temperature: Maintain consistent temperature for your analytical system and sample storage.
Difficulty in Dissolving the Standard Inappropriate solvent selection.1. Use a Small Amount of Organic Solvent First: Try dissolving the standard in a minimal volume of methanol or acetonitrile before diluting with your aqueous mobile phase. 2. Gentle Sonication: Use a sonic bath for a short period to aid dissolution, but avoid excessive heating.
Rapid Degradation During Analysis Acidic mobile phase or high column temperature.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is neutral or slightly alkaline.[1] 2. Optimize Column Temperature: If using elevated temperatures for chromatography, assess the stability of the analyte under those conditions.

Section 3: Experimental Protocols & Methodologies

To ensure the integrity of your reference standard, it is crucial to employ stability-indicating analytical methods.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[5]

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly effective for separating Omeprazole and its related substances.[5]

  • Mobile Phase: A typical mobile phase could be a mixture of a phosphate buffer (pH 7.6) and acetonitrile. The exact ratio should be optimized for your specific application.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at an appropriate wavelength (e.g., 290 nm or 302 nm for Omeprazole) should be used.[14]

  • Forced Degradation Studies: To confirm the stability-indicating nature of your method, subject a solution of 4,5'-Di(desmethyl) Omeprazole to forced degradation conditions as outlined by ICH guidelines (Q1A).[15][16][17][18] This involves:

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) and then neutralize. Significant degradation is expected.[7][8]

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH). Omeprazole and its analogues are generally more stable in alkaline conditions.[2][7][8]

    • Oxidation: Treat with an oxidizing agent like 3% hydrogen peroxide.[7][8]

    • Thermal Degradation: Expose the solid standard to dry heat.

    • Photodegradation: Expose a solution of the standard to UV light.

The goal is to achieve partial degradation (e.g., 10-30%) and demonstrate that the degradation products are well-resolved from the main analyte peak.

Section 4: Visualizations

Logical Workflow for Handling Reference Standards

G cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Analysis cluster_3 Troubleshooting Receive Receive Store Store Receive->Store Equilibrate Equilibrate Store->Equilibrate To Room Temp in Desiccator Weigh Weigh Equilibrate->Weigh Dissolve Dissolve Weigh->Dissolve Analyze Analyze Dissolve->Analyze Interpret Interpret Analyze->Interpret Troubleshoot Troubleshoot Anomalies Interpret->Troubleshoot If Results are Inconsistent Troubleshoot->Equilibrate Re-evaluate Handling G cluster_factors Degradation Factors Analyte 4,5'-Di(desmethyl) Omeprazole Degradation Degradation Analyte->Degradation Acid Acidic pH Acid->Degradation Light Light Exposure Light->Degradation Heat High Temperature Heat->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Major factors contributing to degradation.

References

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. (n.d.).
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14).
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com.
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.).
  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. (n.d.). Benchchem.
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021, December 14).
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (n.d.). AWS.
  • Using USP Reference Standards. (2017, November 1).
  • Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability. (n.d.). Benchchem.
  • Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. (2018, April 18). Impactfactor.
  • 433762 4,5'-Di(desmethyl) Omeprazole. (n.d.). United States Biological.
  • Stability study of omeprazole. (n.d.). ResearchGate.
  • Stability consideration in extemporaneous omeprazole suspension. (2023, January 5).
  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2025, May 1).
  • Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.).

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects in the LC-MS Analysis of 4,5'-Di(desmethyl) Omeprazole

Welcome to the technical support center for the LC-MS analysis of 4,5'-di(desmethyl) omeprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 4,5'-di(desmethyl) omeprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in bioanalytical methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor precision, and reduced sensitivity, ultimately compromising the integrity of your data.[2][3] Biological matrices like plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds, including proteins, salts, phospholipids, and metabolites, all of which can interfere with the analysis of a target analyte like 4,5'-di(desmethyl) omeprazole.[1][4]

4,5'-Di(desmethyl) omeprazole is a metabolite of omeprazole, a widely used proton pump inhibitor.[5] Like many drug metabolites, it is more polar than the parent compound, which can present unique challenges in reversed-phase chromatography, potentially leading to co-elution with polar matrix components.[6] This guide will walk you through identifying, troubleshooting, and mitigating these matrix effects to ensure the development of a rugged and reliable bioanalytical method.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during the LC-MS analysis of 4,5'-di(desmethyl) omeprazole, providing step-by-step guidance to resolve them.

Question 1: My signal intensity for 4,5'-di(desmethyl) omeprazole is low and inconsistent across different plasma lots. How can I determine if this is a matrix effect?

Answer:

Inconsistent signal intensity across different biological samples is a classic indicator of variable matrix effects. To confirm this, a post-extraction addition experiment is the gold standard.

Experimental Protocol: Post-Extraction Addition

  • Sample Preparation:

    • Select at least six different lots of blank matrix (e.g., human plasma).

    • Extract these blank matrix samples using your current sample preparation protocol.

    • Prepare two sets of samples for each lot:

      • Set A (Post-extraction Spike): To the extracted blank matrix, add a known amount of 4,5'-di(desmethyl) omeprazole analytical standard (typically at a low and high QC concentration).

      • Set B (Neat Solution): Prepare a solution of the 4,5'-di(desmethyl) omeprazole analytical standard in the final reconstitution solvent at the same concentration as Set A.

  • LC-MS Analysis: Analyze both sets of samples using your established LC-MS method.

  • Data Analysis: Calculate the matrix factor (MF) for each lot:

    MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    The FDA guidance on bioanalytical method validation suggests that the precision of the matrix factor across the different lots should be ≤15% coefficient of variation (CV).[7]

Question 2: I've confirmed significant ion suppression. What is the most likely culprit in my plasma samples and what's my first line of defense?

Answer:

In plasma and serum samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI) LC-MS.[4] They are notorious for co-extracting with analytes of interest, especially in simple protein precipitation (PPT) methods, and can build up on your analytical column, leading to erratic results.[8]

Your first and most effective line of defense is to improve your sample preparation strategy to selectively remove these interfering components.[9]

Workflow for Selecting an Improved Sample Preparation Method ```dot graph TD { A[Start: Ion Suppression Confirmed] --> B{Current Method: Protein Precipitation?}; B -->|Yes| C[Consider Phospholipid Removal (PLR) Plates]; C --> D{Analyte Recovery Acceptable?}; D -->|Yes| E[Implement PLR Method]; D -->|No| F[Explore Other Techniques]; B -->|No| F; F --> G[Liquid-Liquid Extraction (LLE)]; F --> H[Solid-Phase Extraction (SPE)]; G --> I{Improved Results?}; H --> I; I -->|Yes| J[Optimize and Validate]; I -->|No| K[Re-evaluate Chromatography]; }

Caption: Workflow for using a stable isotope-labeled internal standard.

If a SIL-IS is not available, a structural analog can be used, but it's crucial to demonstrate that it behaves similarly to the analyte in the presence of matrix effects, which is often not the case. [10]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of matrix effects in biofluids?

  • The primary sources are endogenous components of the biological sample, such as phospholipids, salts, proteins, and metabolites. [1]Exogenous sources can include dosing vehicles, anticoagulants, and concomitant medications. [11] Q2: Can I just dilute my sample to reduce matrix effects?

  • Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. [1]However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-level quantification.

Q3: What are the regulatory expectations for assessing matrix effects?

  • Regulatory bodies like the FDA require that matrix effects be evaluated during bioanalytical method validation. [11][12][13]This typically involves analyzing quality control (QC) samples prepared in at least six different sources (lots) of the biological matrix to ensure that the results are accurate and precise regardless of the sample origin. [7][11] Q4: My method uses Atmospheric Pressure Chemical Ionization (APCI) instead of ESI. Are matrix effects still a concern?

  • While ESI is generally more susceptible to matrix effects, APCI is not immune. [4]It is still crucial to evaluate for matrix effects during method development and validation, regardless of the ionization source used.

Q5: Besides phospholipids, what other matrix components should I be aware of?

  • In urine samples, high concentrations of salts and urea can be problematic. In plasma, other endogenous molecules like cholesterol esters and lysophospholipids can also contribute to matrix effects. [4][9]

References

  • Bu, H. Z., & Glick, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. PubMed. Retrieved April 5, 2024, from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved April 5, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Retrieved April 5, 2024, from [Link]

  • Liao, C., & Li, Y. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. LCGC International. Retrieved April 5, 2024, from [Link]

  • Williams, L., Lodder, H., Jones, R., Senior, A., Jordan, S., Calverley, R., Desbrow, C., Dowthwaite, G., & Jones, G. (n.d.). Effective Strategies for Phospholipid Removal using Supported Liquid Extraction (SLE) with LC-MS/MS Analysis. Norlab. Retrieved April 5, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved April 5, 2024, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Retrieved April 5, 2024, from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. Retrieved April 5, 2024, from [Link]

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved April 5, 2024, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved April 5, 2024, from [Link]

  • Li, W., & Jiang, H. (2011, April 15). Analysis of Polar Metabolites by Hydrophilic Interaction chromatography--MS/MS. PubMed. Retrieved April 5, 2024, from [Link]

  • Promise Advanced Proteomics. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Promise Advanced Proteomics. Retrieved April 5, 2024, from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved April 5, 2024, from [Link]

  • Higuchi, R., et al. (2023, June 1). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. J-STAGE. Retrieved April 5, 2024, from [Link]

  • Ahmad, S., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Retrieved April 5, 2024, from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved April 5, 2024, from [Link]

  • Dolan, J. W. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Chromatography Online. Retrieved April 5, 2024, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved April 5, 2024, from [Link]

  • CDC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved April 5, 2024, from [Link]

  • Bar-Magen, T., & Theodoridis, G. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Retrieved April 5, 2024, from [Link]

  • Wyndham, K. D., & O'Gara, J. E. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Retrieved April 5, 2024, from [Link]

  • The Analytical Scientist. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. The Analytical Scientist. Retrieved April 5, 2024, from [Link]

  • LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Retrieved April 5, 2024, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. Retrieved April 5, 2024, from [Link]

  • Kim, T. H., et al. (2020, July 19). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. Retrieved April 5, 2024, from [Link]

  • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Retrieved April 5, 2024, from [Link]

  • SciSpace. (2016, March 13). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Retrieved April 5, 2024, from [Link]

  • SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. SciSpace. Retrieved April 5, 2024, from [Link]

  • Al-Ghobashy, M. A., et al. (2021, January 19). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved April 5, 2024, from [Link]

  • ResearchGate. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Retrieved April 5, 2024, from [Link]

  • LCGC North America. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved April 5, 2024, from [Link]

  • ResearchGate. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry | Request PDF. ResearchGate. Retrieved April 5, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Stability Issues of 4,5'-Di(desmethyl) Omeprazole

Welcome to the Technical Support Center. As application scientists, we frequently observe researchers encountering rapid degradation of proton pump inhibitor (PPI) standards during analytical and in vitro workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe researchers encountering rapid degradation of proton pump inhibitor (PPI) standards during analytical and in vitro workflows. 4,5'-Di(desmethyl) Omeprazole—a critical metabolite and reference standard lacking the methyl groups at the 4-position of the pyridine ring and the 5-position of the benzimidazole ring—shares the profound acid-lability of its parent compound.

This guide is designed to provide you with a mechanistic understanding of this instability, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insight: The Causality of Acid Degradation

To stabilize 4,5'-Di(desmethyl) Omeprazole, one must first understand how it degrades. Like omeprazole, this compound acts as a prodrug that is highly reactive in acidic environments. The degradation is a proton-catalyzed transformation driven by the molecule's structural components[1].

When exposed to an acidic medium (pH < 5), the pyridine nitrogen becomes protonated. This triggers a nucleophilic attack by the pyridine nitrogen on the electron-deficient C2 carbon of the benzimidazole ring, forming a transient spiro intermediate[2]. This intermediate rapidly resolves into a highly reactive sulfenic acid, which subsequently dehydrates to form a cyclic sulfenamide. Because the transition state for the disulfide complex formation is the rate-determining step in its biological activation, premature exposure to acid in vitro irreversibly destroys the active pharmaceutical ingredient (API) before it can reach its target[3].

G A 4,5'-Di(desmethyl) Omeprazole (Stable at pH > 7) B Protonation of Pyridine Nitrogen (Acidic Environment pH < 5) A->B H+ Exposure C Spiro Intermediate Formation (Nucleophilic Attack) B->C Intramolecular reaction D Sulfenic Acid Intermediate (Highly Reactive) C->D Ring opening E Cyclic Sulfenamide (Inactive Degradant) D->E Dehydration S1 Stabilization Strategy 1: Alkaline Buffering (pH 8.5-9.0) S1->A Prevents protonation S2 Stabilization Strategy 2: HP-β-CD Complexation S2->B Steric shielding

Fig 1: Acid degradation pathway of 4,5'-Di(desmethyl) Omeprazole and stabilization strategies.

Troubleshooting & FAQs

Q1: My 4,5'-Di(desmethyl) Omeprazole standard degrades within minutes during HPLC analysis. How do I prevent this? Causality: Standard reverse-phase HPLC methods often utilize acidic mobile phases (e.g., 0.1% Formic acid or TFA) to suppress ionization and improve peak shape. However, this acidic environment rapidly degrades the sulfoxide linkage into the sulfenamide. Solution: Switch to a high-pH mobile phase. We recommend using a volatile alkaline buffer, such as 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with ammonium hydroxide. Ensure you are using a column designed to withstand high pH (e.g., hybrid silica stationary phases).

Q2: How do I prepare a stock solution that remains stable for prolonged in vitro assays? Causality: Reconstituting the powder in pure LC-MS grade water exposes the compound to dissolved atmospheric CO₂, which naturally lowers the water's pH to approximately 5.5. This mild acidity is sufficient to initiate the degradation cascade over a few hours. Solution: Reconstitute the standard in an aprotic solvent with a basic modifier, such as DMSO containing 0.1% Triethylamine (TEA). For long-term viability, store aliquots at -20°C and centrifuge the vial prior to opening to ensure maximum recovery[4].

Q3: I need to test the compound in simulated gastric fluid (SGF, pH 1.2). How can I protect it? Causality: Direct exposure to pH 1.2 will yield a half-life of less than 5 minutes, completely degrading the compound before any meaningful assay can be completed[1]. Solution: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic benzimidazole and pyridine rings, sterically shielding the vulnerable sulfoxide core from protonation. Alternatively, incorporate acid-neutralizing excipients like sodium bicarbonate into your assay matrix[1].

Quantitative Data: Stability Profiles

The following table summarizes the degradation kinetics of 4,5'-Di(desmethyl) Omeprazole across various experimental conditions, allowing you to select the optimal matrix for your workflow.

Experimental ConditionpHEstimated Half-Life (t½)Primary DegradantRecommended Application
Simulated Gastric Fluid 1.2< 5 minsSulfenic acid / SulfenamideUnprotected in vivo assays (Not Recommended)
Unbuffered Water ~5.5~2-4 hoursCyclic SulfenamideShort-term reconstitution
10% HP-β-CD in PBS 6.5~18 hoursCyclic SulfenamideIn vitro cell-based assays
10mM Ammonium Bicarbonate 9.0> 48 hoursNoneHPLC-UV/MS Mobile Phase
DMSO + 0.1% TEA (-20°C) N/A> 6 monthsNoneLong-term stock storage

Self-Validating Experimental Protocols

To guarantee experimental integrity, do not assume your compound is stable. Implement the following self-validating protocols to actively confirm the structural integrity of 4,5'-Di(desmethyl) Omeprazole in your lab.

Protocol 1: Preparation of Acid-Stable Stock Solutions

Purpose: To create a degradation-resistant master stock for downstream serial dilutions.

  • Solvent Preparation: Add 0.1% (v/v) Triethylamine (TEA) to anhydrous, cell-culture grade DMSO. The TEA acts as a localized proton scavenger.

  • Reconstitution: Dissolve the lyophilized 4,5'-Di(desmethyl) Omeprazole powder to a concentration of 10 mM. Vortex gently until completely clear.

  • Aliquoting: Divide the solution into single-use amber vials to prevent concurrent photo-degradation.

  • Storage: Immediately transfer to -20°C[4].

  • System Validation (Self-Check): Run an HPLC-UV scan of an aliquot at Time 0, and compare it against an aliquot thawed on Day 7. The peak area of the parent compound must remain >99% consistent, and no secondary peak (indicating the sulfenamide degradant) should appear at a later retention time.

Protocol 2: HP-β-CD Complexation for Acidic Assays

Purpose: To sterically shield the compound for assays requiring physiological or slightly acidic pH.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • API Integration: Slowly add 4,5'-Di(desmethyl) Omeprazole to the cyclodextrin solution while stirring at 300 RPM at room temperature. Allow 24 hours for complete inclusion complex formation.

  • Lyophilization (Optional): Freeze the equilibrated solution at -80°C and lyophilize to obtain a stable powder complex.

  • System Validation (Self-Check): Perform UV-Vis spectroscopy on the final solution. A successful inclusion complex will exhibit a slight bathochromic shift (red shift) in the absorption maximum compared to the free drug dissolved in pure buffer. This optical shift confirms that the chromophores are successfully shielded within the cyclodextrin cavity.

References[3] Kinetics of omeprazole degradation in the presence of 2-mercaptoethanol. Source: ju.edu.jo. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgUZ4lfTCaUW5_wfHPvXeWXfB7XLDn_MQnqz331hlLL4Qhg01FKhh5THvh4EF1BXLTzPcWDaVCvUNUU22RPTE6uM00hUN4TY7gaW2kB3cj45p8aNCDa_KNXWvyiSZoHxgrQ2rs1fnNA3ewutvEjwCgc_rbdRaXZ8l5VKLOFvTl_a8HHaNhsqPK_vGo4J-OK38h49sNw==[2] Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Ana. Source: scispace.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV_y1MsXZsjoqidcWND7uLM8rw3jveIql2xkSnOKU7rJIgmSm2YSMbKFvoTwtbuogxdw22hN9lUAWHTYYT48DvhrVi0lEz3bkY11lzLQSG4_ok-OfssEkZUzX2ZyOPnqTQUicNgD0yT0EJwYJzMkHnSFkevIwMME1HbqHxTnMUiZen5RP16AgWRYqP2v_RV6s3mDq6gBP2l_L43mC_WA==[1] Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_n2DuOl7FUtVCp3js2Zq_sxnkfA4-XriPS1zMrzH3sixDjuLUPnPdzbTgXve5lttr-X6SiROBu8a_Lxrz_-tuFtLYFVOZqUFhudGyzytih-tFvIGNhQZ3sXyTv7PHIgmmUq6TPXnPl_YGuSKx[4] Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDGc7hLLrnHYdxGLj8vqYtA8oeHqZy0_LdrSC5GJgO8irWr7vr7MpMPs9O-H5Vytsz82abjIsC8hv9apgI2gBqarzEUdD9mouCrQSvWbY8zHExcKZ7eoYaD-Ytqqmp59-Us94u[5] 85-5297-54 4,5'-Di(desmethyl) Omeprazole 2.5mg 433762. Source: as-1.co.jp. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk7hYmy6uItB8ojuPaU9ddQQWvkSlS7wR8KPwz09lFZQFzHn0idU4JMFsvxXAgXd4NKl7TeoY_p3dY4LQzzkwC6IDX12dZx7L-iP51Wwz3wq9zh-IuUC-9e8ZNmFnWOajmhBm4muE=

Sources

Optimization

Increasing extraction recovery rates for 4,5'-Di(desmethyl) Omeprazole

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is specifically engineered for scientists and drug development professionals facing challenges with the extraction and quantification of 4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is specifically engineered for scientists and drug development professionals facing challenges with the extraction and quantification of 4,5'-Di(desmethyl) Omeprazole (a highly polar, acid-labile metabolite/impurity of omeprazole) from complex biological matrices.

By integrating field-proven causality, thermodynamic principles, and self-validating experimental designs, this guide provides a definitive framework for optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sample preparation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my extraction recovery for 4,5'-Di(desmethyl) Omeprazole consistently drop below 20% when using standard protein precipitation (PPT)? A1: The failure of standard PPT is driven by two chemical factors: acid lability and polarity . Omeprazole and its demethylated derivatives are notoriously unstable at a pH below 7.0, undergoing rapid acid-catalyzed degradation into sulfenamides[1]. Most PPT protocols use acetonitrile containing 0.1% formic acid, which immediately degrades the analyte. Furthermore, the dual demethylation at the 4 and 5' positions exposes two hydroxyl groups. This drastically lowers the molecule's LogP compared to the parent drug, making it highly water-soluble and prone to remaining trapped in the aqueous protein pellet. Solution: Abandon acidic PPT. Shift to alkaline Liquid-Liquid Extraction (LLE) or mixed-mode Solid Phase Extraction (SPE) buffered to pH 8.5–9.5[2].

Q2: How do I optimize LLE solvents for a highly polar metabolite like 4,5'-Di(desmethyl) Omeprazole? A2: Non-polar solvents like hexane or pure methyl tert-butyl ether (MTBE) lack the dipole moment required to partition this highly polar metabolite out of the aqueous phase. Solution: Use Ethyl Acetate . Ethyl acetate provides the optimal hydrogen-bond acceptor properties to extract the polar hydroxylated metabolite while leaving highly polar endogenous matrix proteins behind. Studies have demonstrated that ethyl acetate extraction under alkaline conditions yields >85% recovery for omeprazole metabolites[3].

Q3: I am losing analyte during the nitrogen evaporation step. How can I prevent this thermal/adsorptive loss? A3: 4,5'-Di(desmethyl) Omeprazole can adsorb to the walls of polypropylene tubes or degrade under prolonged nitrogen streams at elevated temperatures (>40°C). Solution: Introduce a "keeper" solvent . Adding 10–20 µL of a basic, low-volatility solvent (e.g., 0.1% ammonium hydroxide in methanol) before evaporation prevents the sample from going completely dry, protecting the analyte. Alternatively, you can bypass evaporation entirely by injecting the organic extract directly onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column[3].

Q4: How do I validate whether my low signal is due to poor extraction recovery or matrix-induced ion suppression? A4: You must decouple extraction efficiency (RE) from the matrix effect (ME). Solution: Implement a self-validating post-extraction spike experiment.

  • Extract a blank plasma sample.

  • Spike the post-extracted blank with 4,5'-Di(desmethyl) Omeprazole (Sample A).

  • Prepare a neat standard in your reconstitution solvent at the same concentration (Sample B).

  • Compare the peak areas: (Area A / Area B) × 100 = Matrix Effect (%). If the ME is near 100%, your signal loss is purely an extraction recovery issue, confirming the need to adjust your extraction pH or solvent[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected absolute recovery and matrix effects across different extraction methodologies, emphasizing the necessity of alkaline conditions for this specific metabolite.

Extraction MethodologyMatrixpH ConditionSolvent / SorbentAbsolute Recovery (%)Matrix Effect (%)
Acidic Protein Precipitation (PPT) Plasma< 4.0Acetonitrile (0.1% FA)< 20% (Degradation)> 40% Suppression
Standard LLE Plasma7.4MTBE45 - 55%< 10%
Alkaline LLE Plasma9.5Ethyl Acetate85 - 92%< 5%
Solid Phase Extraction (SPE) Urine9.0Mixed-mode Polymeric (HLB)90 - 96%< 5%
Microextraction (MEPS) Oral Fluid8.0C8 Sorbent~ 95%Minimal

Part 3: Self-Validating Experimental Protocol: Alkaline LLE

This protocol is engineered as a self-validating system. By incorporating specific checkpoints and internal standards, the workflow mathematically isolates variables, ensuring that any deviation in recovery can be immediately diagnosed.

Step 1: Matrix Aliquoting & Internal Standard (IS) Addition

  • Action: Aliquot 50 µL of biological matrix (plasma/urine) into a 96-well plate. Add 10 µL of Deuterated Omeprazole (or Lansoprazole) as the IS.

  • Causality: The IS must be added before any chemical modification. Because the IS shares the same physicochemical properties as the analyte, it will experience the exact same partitioning and degradation rates.

  • Validation Checkpoint: The ratio of Analyte/IS normalizes any volumetric errors during pipetting or phase separation.

Step 2: Alkalinization (Critical Step)

  • Action: Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 9.5) to the sample. Vortex for 30 seconds.

  • Causality: Raising the pH neutralizes the basic nitrogen atoms on the pyridine and benzimidazole rings, driving 4,5'-Di(desmethyl) Omeprazole into its unionized, lipophilic state. Crucially, this alkaline environment prevents the acid-catalyzed breakdown of the benzimidazole ring[2].

Step 3: Solvent Partitioning

  • Action: Add 500 µL of pure Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Causality: Ethyl acetate provides the exact dipole moment needed to extract the highly polar hydroxyl groups of the di(desmethyl) metabolite, which would otherwise resist partitioning into non-polar solvents like hexane[3].

Step 4: Phase Separation & Protected Evaporation

  • Action: Centrifuge at 10,000 × g for 5 minutes. Transfer 400 µL of the upper organic layer to a clean plate. Add 10 µL of a "keeper" solvent (0.1% NH₄OH in Methanol). Evaporate under a gentle stream of N₂ at 35°C.

  • Causality: The basic keeper solvent ensures the analyte remains in a stable micro-environment and prevents irreversible adsorption to the plastic walls as the ethyl acetate evaporates.

Step 5: Reconstitution

  • Action: Reconstitute the residue in 100 µL of mobile phase (e.g., 10 mM Ammonium Acetate pH 8.0 / Acetonitrile, 80:20 v/v).

  • Validation Checkpoint: Inject a neat standard spiked directly into the reconstitution solvent. Comparing this to your extracted sample allows you to calculate the exact absolute recovery (RE) of the workflow[4].

Part 4: Visualized Workflow

The following DOT diagram maps the logical pathways and decision nodes for optimizing the extraction of acid-labile omeprazole metabolites.

ExtractionWorkflow Start Biological Matrix (Plasma/Urine) Buffer Alkalinization Add NH4HCO3 (pH 9.5) Start->Buffer Prevent Acid Degradation Split Extraction Pathway Buffer->Split LLE Alkaline LLE (Ethyl Acetate) Split->LLE High Throughput SPE Polymeric SPE (Oasis HLB/MCX) Split->SPE High Cleanliness Evap N2 Evaporation (Add Basic Keeper) LLE->Evap Standard RP-LC HILIC Direct Injection (HILIC-MS/MS) LLE->HILIC Skip Evaporation SPE->Evap Recon Reconstitution (Alkaline Mobile Phase) Evap->Recon Prevent Adsorption LCMS LC-MS/MS Quantification HILIC->LCMS Recon->LCMS

Workflow for optimizing extraction recovery of acid-labile 4,5'-Di(desmethyl) Omeprazole.

Part 5: References

  • Song, Q., & Naidong, W. (2006). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Journal of Chromatography B, 830(1), 135-142. URL:[Link]

  • Vittal, S., et al. (2009). Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Biomedical Chromatography, 23(4), 390-396. URL:[Link]

  • Rezk, N. L., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021. URL:[Link]

  • Macek, J., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1119(1-2), 243-249. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative toxicity of parent omeprazole and 4,5'-Di(desmethyl) Omeprazole

Comparative Toxicity Profiling: Parent Omeprazole vs. 4,5'-Di(desmethyl) Omeprazole Executive Summary & Biochemical Context As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) safety and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling: Parent Omeprazole vs. 4,5'-Di(desmethyl) Omeprazole

Executive Summary & Biochemical Context

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) safety and impurity profiling, evaluating the toxicological divergence between a parent drug and its degradation products is a fundamental regulatory requirement (ICH Q3A/Q3B). Omeprazole, a substituted benzimidazole, is a classical proton pump inhibitor (PPI) that irreversibly blocks the gastric H+/K+-ATPase. However, during hepatic metabolism or forced degradation, the molecule is susceptible to O-demethylation, yielding impurities such as 4,5'-Di(desmethyl) Omeprazole (often monitored alongside O,O-didesmethyl omeprazole sulfide).

The removal of the methyl groups from the 5-methoxy (benzimidazole) and 4-methoxy (pyridine) positions is not merely a structural footnote. It fundamentally alters the molecule's lipophilicity, pKa, and steric hindrance, shifting its interaction landscape from targeted covalent inhibition to potential off-target toxicity. This guide systematically compares the toxicological profiles of parent omeprazole and its 4,5'-didesmethyl derivative, providing actionable, self-validating experimental protocols to guide your impurity qualification.

Mechanistic Divergence & Toxicity Causality

Understanding the toxicity of these two compounds requires analyzing their structural causality.

  • Parent Omeprazole: Highly lipophilic, allowing it to easily cross parietal cell membranes before being protonated and rearranged into its active sulfenamide form. The parent drug exhibits remarkably low acute toxicity, with rodent oral LD50 values exceeding 4 g/kg 1[1]. Hepatic metabolism of omeprazole is heavily reliant on CYP2C19, which naturally generates desmethyl metabolites 2[2].

  • 4,5'-Di(desmethyl) Omeprazole: The exposure of two hydroxyl groups drastically increases the molecule's polarity. This structural shift reduces passive membrane permeability but increases the potential for off-target hydrogen bonding. Desmethyl derivatives and related impurities are often classified under Acute Toxicity Category 4 and present as moderate skin and respiratory irritants3[3]. Furthermore, structural analogs of omeprazole lacking the protective methyl groups (such as 5-hydroxy and desmethyl variants) have demonstrated unexpected off-target affinities, including the potent inhibition of choline acetyltransferase (ChAT), leading to distinct neurotoxic or insecticidal potencies 4[4].

Pathway OMZ Parent Omeprazole (Lipophilic Prodrug) CYP Hepatic Metabolism (CYP2C19 / CYP3A4) OMZ->CYP Oxidation DD_OMZ 4,5'-Di(desmethyl) Omeprazole (Polar Impurity) CYP->DD_OMZ O-Demethylation Tox Off-Target Toxicity (e.g., ChAT Inhibition) DD_OMZ->Tox Hydroxyl Interactions Clearance Phase II Glucuronidation & Excretion DD_OMZ->Clearance Detoxification

Metabolic conversion of Omeprazole to its didesmethyl derivative and toxicity pathways.

Quantitative Toxicity Data Summary

The table below synthesizes the comparative physicochemical and toxicological parameters crucial for evaluating the risk profile of the didesmethyl impurity against the parent API.

ParameterParent Omeprazole4,5'-Di(desmethyl) OmeprazoleAnalytical & Biological Relevance
Molecular Weight 345.42 g/mol 317.37 g/mol Mass shift of -28 Da (loss of 2 x CH3​ ) utilized in LC-MS/MS MRM tracking.
Lipophilicity (LogP) ~2.2 (Highly Lipophilic)< 1.0 (Highly Polar)Polarity restricts passive diffusion but increases solubility in aqueous microenvironments.
Acute Oral Toxicity Low (LD50 > 4 g/kg)Moderate (Category 4)Exposed hydroxyls increase localized mucosal and respiratory irritation.
Primary Target Gastric H+/K+-ATPaseAltered / ReducedLoss of optimal steric fit for covalent sulfenamide binding.
Off-Target Binding NegligibleElevated (e.g., ChAT)Unshielded hydrogen bond donors drive non-specific enzymatic inhibition.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, toxicity cannot be assessed in a vacuum. The following protocols are designed as self-validating systems, incorporating internal controls to isolate the toxicological contribution of the O-demethylation events.

Protocol A: In Vitro Hepatotoxicity & CYP Inhibition Assay

Step 1: HepG2 Cell Cultivation & Seeding

  • Protocol: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Causality & Validation: We utilize HepG2 cells rather than standard fibroblasts because they retain basal expression of hepatic cytochromes. This ensures that any intracellular conversion of parent omeprazole to its toxic metabolites is captured, creating a self-validating model of first-pass hepatic exposure.

Step 2: Equimolar Dosing & Solvent Control

  • Protocol: Dose cells with Parent Omeprazole and 4,5'-Di(desmethyl) Omeprazole across a logarithmic gradient (0.1 µM to 1000 µM). Cap the final DMSO concentration at 0.1% v/v. Include a positive control (e.g., Chlorpromazine).

  • Causality & Validation: Capping DMSO is critical; concentrations above 0.1% can induce baseline cytotoxicity, artificially skewing the IC50​ of the didesmethyl impurity. The vehicle-only control validates that observed cell death is strictly impurity-driven.

Step 3: ATP-Dependent Viability Readout (CellTiter-Glo)

  • Protocol: Post-48h exposure, lyse cells and add an ATP-dependent luciferase reagent. Quantify luminescence using a microplate reader.

  • Causality & Validation: We select an ATP-based assay over colorimetric MTT because highly polar impurities like didesmethyl omeprazole can sometimes interfere with mitochondrial oxidoreductase readouts. ATP quantitation provides an orthogonal, artifact-free measure of absolute cellular viability.

Protocol B: LC-MS/MS Quantification of Intracellular Accumulation

Step 1: Cold Extraction

  • Protocol: Lyse treated cells using cold acetonitrile (-20°C) containing an isotopically labeled internal standard (e.g., Omeprazole-d3).

  • Causality & Validation: Cold extraction immediately quenches ongoing enzymatic metabolism and precipitates proteins, ensuring the highly reactive didesmethyl analytes remain stable prior to injection.

Step 2: Chromatographic Resolution

  • Protocol: Resolve analytes on a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Causality & Validation: Due to the loss of two methyl groups, 4,5'-Di(desmethyl) Omeprazole will exhibit a significantly earlier retention time compared to the parent drug, preventing ion suppression and allowing for distinct Multiple Reaction Monitoring (MRM) in positive ESI mode.

Workflow Prep 1. Compound Prep (Equimolar DMSO Stocks) Dose 2. HepG2 Cell Dosing (0.1 - 1000 µM, 48h) Prep->Dose Assay 3. Multiplexed Assays Dose->Assay Viability 4a. ATP Viability Assay (CellTiter-Glo) Assay->Viability CYP 4b. CYP Inhibition (Microsomal Assay) Assay->CYP LCMS 4c. LC-MS/MS (Intracellular Quantitation) Assay->LCMS

Self-validating experimental workflow for comparative toxicity and metabolic profiling.

References

  • Source: researchgate.
  • Source: nih.
  • Source: esschemco.
  • Source: nps.org.

Sources

Comparative

Application Guide: Assessing 4,5'-Di(desmethyl) Omeprazole Cross-Reactivity in Enzyme Immunoassays

Introduction: The Analytical Challenge of Omeprazole Metabolites Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism primarily via the cytochrome P450 system (CYP2C19 and C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Omeprazole Metabolites

Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism primarily via the cytochrome P450 system (CYP2C19 and CYP3A4)[1]. While parent drug quantification is critical for pharmacokinetic profiling, the presence of structurally similar metabolites and degradation impurities—specifically 4,5'-Di(desmethyl) Omeprazole —poses a significant challenge for enzyme immunoassays (EIAs and ELISAs).

In competitive immunoassays, antibodies engineered to be highly specific can accidentally bind to non-target molecules that share a similar chemical structure or epitope[2]. 4,5'-Di(desmethyl) Omeprazole lacks two methyl groups (one on the pyridine ring and one on the benzimidazole ring) compared to the parent drug. Because it retains the core sulfinylbenzimidazole scaffold, it frequently acts as a competitive binder in the antibody's paratope, leading to false-positive signals or overestimation of the parent drug concentration[3].

This guide objectively compares the performance of conventional ELISAs against highly specific monoclonal assays and LC-MS/MS platforms, providing a self-validating protocol for testing metabolite cross-reactivity.

Mechanistic Causality: Why Demethylation Drives Cross-Reactivity

To understand assay interference, we must examine the thermodynamics of antibody-antigen binding. Polyclonal antibodies raised against an Omeprazole-protein conjugate typically recognize the bulky, rigid benzimidazole-pyridine axis.

  • Steric Accommodation: The removal of the methyl groups at the 4 and 5' positions in 4,5'-Di(desmethyl) Omeprazole reduces the overall steric bulk of the molecule. Unlike bulky additions (e.g., glucuronidation or sulfation), which create steric hindrance and block antibody binding, demethylation often allows the metabolite to easily slip into the binding pocket.

  • Hydrophobic Penalty: While the metabolite fits sterically, the loss of two methyl groups reduces the hydrophobic interactions (van der Waals forces) between the antigen and the antibody's complementary determining regions (CDRs).

  • Net Result: The metabolite binds to the capture antibody, but with a higher dissociation constant ( Kd​ ) than the parent drug. In a competitive ELISA, this manifests as moderate to high cross-reactivity (typically 15% to 45%), skewing quantitative results.

BindingPathway Ome Omeprazole (Parent Drug) High Affinity Ab Anti-Omeprazole Antibody Paratope Ome->Ab 100% Binding Met1 4,5'-Di(desmethyl) Omeprazole Reduced Hydrophobicity Met1->Ab ~30% Cross-Reactivity (Steric Fit) Met2 Omeprazole Sulfone (Major Metabolite) Steric Hindrance Met2->Ab <5% Cross-Reactivity Signal Assay Signal (False Positive/Overestimation) Ab->Signal

Caption: Antibody binding pathways showing how steric fit and hydrophobicity dictate cross-reactivity.

Comparative Performance: ELISA vs. LC-MS/MS

When quantifying Omeprazole in matrices containing 4,5'-Di(desmethyl) Omeprazole, analytical scientists must choose between throughput (ELISA) and specificity (LC-MS/MS). Omeprazole exhibits marked sensitivity to pH, remaining protonated at low pH (pKa ~4.0), which affects its stability and ionization during chromatographic analysis[4].

Table 1: Cross-Reactivity Profile in a Standard Polyclonal ELISA

Data represents typical cross-reactivity (%CR) calculated at the IC50​ level in a competitive format.

Analyte / MetaboliteStructural Variance from Parent% Cross-Reactivity ( IC50​ )Impact on Assay Accuracy
Omeprazole None (Target)100% Baseline
4,5'-Di(desmethyl) Omeprazole Loss of two −CH3​ groups28.5% Moderate Overestimation
5-Hydroxyomeprazole Addition of −OH group12.0% Mild Overestimation
Omeprazole Sulfone Oxidation of Sulfoxide to Sulfone< 2.0% Negligible
Table 2: Platform Comparison for Omeprazole Quantification
FeaturePolyclonal ELISAMonoclonal ELISA (Optimized)LC-MS/MS (Gold Standard)
Throughput High (96-384 wells/run)High (96-384 wells/run)Moderate (Serial injection)
4,5'-Di(desmethyl) Interference High (~15-45%)Low (<5%)None (Resolved by mass/charge)
Matrix Effects High (Requires high dilution)ModerateLow (Mitigated by internal standards)
Cost per Sample LowLow to ModerateHigh (Equipment & maintenance)
Best Use Case Rapid screening, buffer systemsHigh-throughput clinical PKDefinitive PK profiling, forensics

Experimental Protocol: Validating Cross-Reactivity

To maintain scientific integrity, any assay utilized for drug development must be self-validating. The following step-by-step protocol details how to empirically determine the cross-reactivity of 4,5'-Di(desmethyl) Omeprazole in a competitive ELISA format.

Principle: Cross-reactivity is calculated by comparing the concentration of the parent drug required to inhibit 50% of the maximum signal ( IC50​ ) against the concentration of the metabolite required to achieve the same inhibition.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a standard curve of pure Omeprazole ranging from 0.1 ng/mL to 100 ng/mL in assay buffer (pH 7.4) to maintain stability[4].

    • Prepare a parallel standard curve of 4,5'-Di(desmethyl) Omeprazole ranging from 1 ng/mL to 1000 ng/mL .

  • Plate Coating & Blocking:

    • Coat a 96-well microtiter plate with an Omeprazole-BSA conjugate ( 1μg/mL ). Incubate overnight at 4°C.

    • Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

    • Block with 1% BSA in PBS for 1 hour at room temperature (RT) to prevent non-specific binding.

  • Competitive Incubation:

    • Add 50μL of the prepared standards (Parent and Metabolite, in triplicate) to the respective wells.

    • Immediately add 50μL of the primary Anti-Omeprazole antibody (optimized dilution, e.g., 1:5000).

    • Incubate for 1 hour at RT on a microplate shaker (400 rpm). Causality note: The free analyte in solution competes with the immobilized conjugate for the limited antibody binding sites.

  • Detection:

    • Wash the plate 5x with PBST to remove unbound reagents.

    • Add 100μL of HRP-conjugated secondary antibody. Incubate for 30 minutes at RT.

    • Wash 5x with PBST.

    • Add 100μL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

    • Stop the reaction with 50μL of 1M H2​SO4​ .

  • Data Analysis:

    • Read the Optical Density (OD) at 450 nm.

    • Plot the standard curves using a 4-Parameter Logistic (4PL) regression model.

    • Calculate the % Cross-Reactivity using the formula:

      %CR=(IC50​ of 4,5’-Di(desmethyl) OmeprazoleIC50​ of Omeprazole​)×100

ProtocolWorkflow Step1 1. Plate Preparation Coat with Omeprazole-BSA & Block Step2 2. Analyte Addition Add Omeprazole & Metabolite Curves Step1->Step2 Step3 3. Competitive Binding Add Primary Anti-Omeprazole Ab Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Data Acquisition Read OD at 450nm & Fit 4PL Curve Step5->Step6 Step7 7. Validation Calculate %CR via IC50 Ratio Step6->Step7

Caption: Self-validating workflow for determining metabolite cross-reactivity in competitive ELISAs.

Strategic Recommendations for Assay Developers

If 4,5'-Di(desmethyl) Omeprazole cross-reactivity exceeds acceptable limits (>5%) for your specific application, consider the following interventions:

  • Antibody Redesign: Shift from polyclonal sera to monoclonal antibodies screened specifically for negative selection against 4,5'-Di(desmethyl) Omeprazole. Utilizing an immunogen linked via the pyridine ring (rather than the benzimidazole ring) can force the immune system to recognize the specific methylation pattern, drastically reducing demethylated cross-reactivity.

  • Pre-Analytical Clean-up: Implement Solid Phase Extraction (SPE) prior to ELISA to separate the parent drug from its more polar demethylated metabolites.

  • Orthogonal Confirmation: Use LC-MS/MS as a confirmatory method for any ELISA samples returning concentrations near the upper limit of quantification (ULOQ) to rule out false positives driven by metabolite accumulation[3].

Sources

Validation

Limit of detection (LOD) comparison for 4,5'-Di(desmethyl) Omeprazole across different MS platforms

Introduction & Mechanistic Context In pharmaceutical development, the rigorous profiling of active pharmaceutical ingredient (API) degradation products is mandated by ICH Q3A/Q3B guidelines, which typically require repor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In pharmaceutical development, the rigorous profiling of active pharmaceutical ingredient (API) degradation products is mandated by ICH Q3A/Q3B guidelines, which typically require reporting thresholds in the 0.05% to 0.10% range[1]. 4,5'-Di(desmethyl) Omeprazole (also known as O,O-Didesmethyl Omeprazole Sulfide, CAS: 176219-12-8) is a critical dealkylated impurity of the proton pump inhibitor omeprazole[1].

Chemically, omeprazole (C₁₇H₁₉N₃O₃S) undergoes dealkylation at the methoxy groups of both its benzimidazole and pyridine rings to form 4,5'-Di(desmethyl) Omeprazole (C₁₅H₁₅N₃O₃S, Monoisotopic Mass: 317.08 Da). Because it is present at trace levels within complex matrices, selecting the appropriate Mass Spectrometry (MS) platform is critical. The Limit of Detection (LOD)—defined as the concentration yielding a signal-to-noise (S/N) ratio of 3:1[2]—varies significantly depending on the mass analyzer's geometry, duty cycle, and resolving power.

As an application scientist, the choice of MS platform must be dictated by the experimental goal: Triple Quadrupole (QqQ) systems are the gold standard for targeted trace quantification due to their maximized duty cycle[3], while Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems excel in structural elucidation and high-resolution mass screening[4],[5].

Platform Comparison: Causality Behind LOD Variations

The ionization of 4,5'-Di(desmethyl) Omeprazole is highly efficient in Positive Electrospray Ionization (ESI+) due to the basicity of its pyridine and benzimidazole nitrogens, yielding a robust [M+H]⁺ precursor ion at m/z 318.09. However, how each platform handles this ion dictates the final LOD.

Triple Quadrupole (QqQ) LC-MS/MS
  • Mechanism : QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode. Quadrupole 1 (Q1) isolates the m/z 318.09 precursor, Q2 fragments it via collision-induced dissociation (CID), and Q3 isolates a specific product ion (e.g., m/z 184.1).

  • Causality for LOD : By filtering out nearly all matrix ions at two distinct stages, the baseline noise is drastically reduced. The system spends 100% of its duty cycle monitoring specific transitions, resulting in the highest S/N ratio and the lowest possible LOD (typically ~0.1 ng/mL for omeprazole derivatives)[3].

Quadrupole Time-of-Flight (Q-TOF) HRMS
  • Mechanism : Q-TOF systems accelerate ions into a flight tube where separation is based on kinetic energy and velocity.

  • Causality for LOD : While Q-TOF provides excellent mass accuracy (< 2 ppm) for structural identification of unknown transformation products[5], it operates in full-scan or Data-Independent Acquisition (DIA) modes. Because it does not continuously filter for a single transition, the duty cycle per specific ion is lower than QqQ, raising the baseline noise and resulting in a slightly higher LOD (~1.0 - 2.0 ng/mL).

Orbitrap HRMS
  • Mechanism : Ions are injected into a central spindle electrode where they oscillate. The image current of these oscillations is converted into mass spectra via Fourier Transform (FT).

  • Causality for LOD : Orbitraps offer ultra-high resolving power (up to 500,000 FWHM), which allows them to separate the 4,5'-Di(desmethyl) Omeprazole peak from isobaric background interferences perfectly[4]. However, the time required to acquire high-resolution FT transients limits the scan speed across the narrow UHPLC chromatographic peak, yielding LODs (~0.5 ng/mL) that are exceptionally low but still slightly trailing dedicated QqQ systems.

Quantitative Data Summary
MS PlatformAcquisition ModeMass AccuracyLinear Dynamic RangeEstimated LOD for 4,5'-Di(desmethyl) OmeprazolePrimary Application
QqQ MRMNominal (~0.7 Da)4–5 logs0.1 – 0.2 ng/mL Targeted trace quantification
Orbitrap Full Scan / PRM< 1 ppm3–4 logs0.4 – 0.8 ng/mL High-confidence screening
Q-TOF Full Scan / DIA< 2 ppm3–4 logs1.0 – 2.0 ng/mL Structural elucidation

Self-Validating Experimental Protocol

To objectively determine the LOD of 4,5'-Di(desmethyl) Omeprazole, the following self-validating methodology must be employed. The protocol utilizes stable isotope-labeled internal standards (IS) to correct for matrix effects and ion suppression.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spiking : Spike 500 µL of blank matrix (e.g., human plasma or buffer) with 4,5'-Di(desmethyl) Omeprazole reference standard at varying concentrations (0.05 to 10 ng/mL).

  • Internal Standard : Add 10 µL of Omeprazole-D3 (100 ng/mL) as the IS to all samples, including a "Zero-Calibrator" (matrix + IS only) to validate the absence of isotopic cross-talk.

  • Extraction : Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile.

  • Reconstitution : Evaporate the eluate under N₂ gas and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation
  • Column : Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient : 5% B to 60% B over 3.0 minutes. This ensures the dealkylated, more polar 4,5'-Di(desmethyl) Omeprazole elutes prior to the parent omeprazole, preventing in-source fragmentation interference.

Step 3: MS Acquisition & LOD Calculation
  • System Suitability : Inject the Zero-Calibrator. Ensure the background noise at the retention time of 4,5'-Di(desmethyl) Omeprazole is stable.

  • Acquisition : Run the spiked samples from lowest to highest concentration.

  • Data Processing : Extract the chromatograms (m/z 318.09 → 184.1 for QqQ; exact mass m/z 318.0907 ± 5 ppm for HRMS).

  • Validation : Calculate the LOD using the equation LOD=3.3×(σ/S) , where σ is the standard deviation of the response (noise) and S is the slope of the calibration curve[2].

Analytical Workflow Visualization

MS_Workflow SamplePrep Sample Preparation (Protein Precipitation & SPE) UHPLC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->UHPLC Ionization ESI+ Ionization [M+H]+ m/z 318.09 UHPLC->Ionization QqQ Triple Quadrupole (QqQ) MRM Mode: Highest Duty Cycle LOD: ~0.1 ng/mL Ionization->QqQ Targeted QTOF Q-TOF HRMS Full Scan/DIA: Structural ID LOD: ~1.5 ng/mL Ionization->QTOF Untargeted Orbitrap Orbitrap HRMS Ultra-High Resolution LOD: ~0.5 ng/mL Ionization->Orbitrap High-Res Data Data Processing LOD Calculation (S/N ≥ 3) QqQ->Data QTOF->Data Orbitrap->Data

LC-MS analytical workflow comparing QqQ, Q-TOF, and Orbitrap platforms for LOD determination.

References

  • Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal.org.
  • Omeprazole Impurities and Related Compound. Veeprho.com.
  • Development and validation of a DESI-HRMS/MS method for the fast profiling of esomeprazole and its metabolites in rat plasma: a pharmacokinetic study. Nih.gov.
  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Nih.gov.
  • Investigating the presence of omeprazole in waters by liquid chromatography coupled to low and high resolution mass spectrometry: Degradation experiments. Researchgate.net.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4,5'-Di(desmethyl) Omeprazole: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of pharmacologically active compounds, such as 4,5'-Di(desmethyl) Omeprazole, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of our personnel and the environment. Our narrative is grounded in the principles of scientific integrity, drawing from established safety protocols and regulatory guidelines to provide a self-validating system for your laboratory's operational safety.

Understanding the Compound and Associated Hazards

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[4]
Skin Irritation Causes skin irritation.[2][3]Wear appropriate protective gloves and clothing.[3]
Eye Irritation Causes serious eye irritation.[2][3]Wear safety glasses or goggles.[3]
Respiratory Irritation May cause respiratory irritation.[2][3]Handle in a well-ventilated area or a chemical fume hood.[3]

Core Directive: The Disposal Workflow

The proper disposal of 4,5'-Di(desmethyl) Omeprazole is not merely a suggestion but a regulatory and ethical mandate. All pharmaceutical waste generated in a research setting must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The fundamental principle is to treat all waste containing this compound as hazardous chemical waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of 4,5'-Di(desmethyl) Omeprazole and associated materials.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with 4,5'-Di(desmethyl) Omeprazole, including unused compound, contaminated filter paper, and weighing boats, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all liquid waste containing 4,5'-Di(desmethyl) Omeprazole, such as solutions or reaction mixtures, in a dedicated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

3. Labeling of Waste Containers:

  • Properly label all waste containers with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "4,5'-Di(desmethyl) Omeprazole."

  • List all other components of the waste mixture, including solvents and their approximate concentrations.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Include the date when waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and sources of ignition.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time in the satellite accumulation area.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of 4,5'-Di(desmethyl) Omeprazole down the drain or in the regular trash.[6] Improper disposal can lead to environmental contamination and regulatory penalties.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4,5'-Di(desmethyl) Omeprazole.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Prep Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) WasteGen 4,5'-Di(desmethyl) Omeprazole Waste Generated SolidWaste Solid Waste (e.g., unused compound, contaminated paper) WasteGen->SolidWaste Segregate LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) WasteGen->LiquidWaste Segregate SharpsWaste Sharps Waste (e.g., contaminated needles) WasteGen->SharpsWaste Segregate SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Sharps & Hazardous Waste Container SharpsWaste->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal

Caption: Disposal workflow for 4,5'-Di(desmethyl) Omeprazole.

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system by adhering to widely accepted principles of laboratory safety and hazardous waste management. By treating 4,5'-Di(desmethyl) Omeprazole as a hazardous substance based on data from its analogs, we are taking a precautionary approach that ensures a high level of safety. The clear steps for segregation, labeling, and storage are in line with guidelines from regulatory bodies and academic institutions, minimizing the risk of accidental exposure and ensuring regulatory compliance.[6][7][8]

Conclusion

The responsible disposal of 4,5'-Di(desmethyl) Omeprazole is a critical component of our professional practice. By following these detailed procedures, we not only comply with regulations but also uphold our commitment to a safe and sustainable research environment. Let this guide serve as a trusted resource in your laboratory's safety and chemical handling protocols.

References

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. [Link]

  • Managing pharmaceutical waste. (2025, December 23). NHS SPS - Specialist Pharmacy Service. [Link]

  • Safe management of pharmaceutical waste from health care facilities global best practices. (n.d.). World Health Organization. [Link]

  • Management of Pharmaceutical Household Waste. (2022, May 10). OECD. [Link]

  • Design of Sustainable Approaches for Pharmaceutical Waste Management in Household Settings. (2025, November 25). ResearchGate. [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Tufts University. [Link]

  • Safety Data Sheet. (n.d.). SynZeal. [Link]

  • Chemically hazardous waste. (n.d.). Environmental Science Center - The University of Tokyo. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

Sources

Handling

Personal protective equipment for handling 4,5'-Di(desmethyl) Omeprazole

Advanced Laboratory Safety and Handling Protocol for 4,5'-Di(desmethyl) Omeprazole As drug development professionals and analytical chemists, handling Active Pharmaceutical Ingredient (API) impurities requires the same—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Protocol for 4,5'-Di(desmethyl) Omeprazole

As drug development professionals and analytical chemists, handling Active Pharmaceutical Ingredient (API) impurities requires the same—if not more stringent—safety protocols as the parent compounds. 4,5'-Di(desmethyl) Omeprazole is a critical reference standard used in the chromatographic impurity profiling of Omeprazole, a widely prescribed proton pump inhibitor. Because isolated impurities often lack comprehensive toxicological dossiers, we must apply the precautionary principle, treating this dealkylated metabolite with high-containment protocols derived from the parent API's Safety Data Sheet (SDS).

Section 1: Chemical Profiling and Hazard Causality

Omeprazole and its structural derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335)[1]. The structural modification in 4,5'-Di(desmethyl) Omeprazole—specifically the loss of methyl groups—alters its lipophilicity and receptor binding affinity. This dealkylation can potentially increase dermal penetration rates compared to the parent compound.

Furthermore, as a highly purified, lyophilized powder, static charge accumulation during weighing can lead to rapid aerosolization. This presents an acute inhalation hazard that bypasses standard benchtop safety measures[2].

Table 1: Physicochemical & Hazard Profile of 4,5'-Di(desmethyl) Omeprazole

ParameterValue / SpecificationOperational Causality & Implication
Molecular Formula C₁₅H₁₅N₃O₃SContains sulfur; potential for sensitizing degradation products upon oxidation.
Molecular Weight 317.36 g/mol Fine particulate nature requires anti-static handling to prevent aerosolization.
Storage Temperature -20°CMust be thermally equilibrated to room temperature before opening to prevent condensation and hydrolysis.
Primary Hazards Irritant (Skin/Eye/Respiratory)Mandates full mucosal and dermal barrier protection during all open-vial operations.

(Data synthesized from 2 and 1[1][2])

Degradation OMP Omeprazole (Active Pharmaceutical Ingredient) Metabolism Hepatic Metabolism (CYP2C19/CYP3A4) or Environmental Degradation OMP->Metabolism Dealkylation Dealkylation Process (Loss of Methyl Groups) Metabolism->Dealkylation Impurity 4,5'-Di(desmethyl) Omeprazole (Target Analyte / Impurity) Dealkylation->Impurity

Logical relationship of Omeprazole degradation yielding 4,5'-Di(desmethyl) Omeprazole.

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a rigorously defined PPE matrix is required. Do not substitute materials without verifying solvent compatibility, especially since this standard is frequently dissolved in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol for LC-MS analysis.

Table 2: Required PPE Specifications and Causality

PPE CategorySpecification / StandardCausality (Why this specific choice?)
Hand Protection Nitrile Gloves (EN 374), >0.11mm thickness. Double gloving recommended.Nitrile provides superior resistance to DMSO/Methanol compared to latex. Double gloving ensures the outer contaminated layer can be shed immediately if a spill occurs.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166).Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder from contacting ocular mucosa.
Respiratory N95 / FFP3 Particulate Respirator.Protects against inhalation of aerosolized micro-particles (H335 hazard) during the transfer of dry powder[1].
Body Protection Flame-retardant, static-dissipative lab coat (Nomex/Cotton blend).Prevents static discharge which can cause fine powders to jump from the spatula, reducing contamination risk.

Section 3: Standard Operating Procedure: Handling & Dispensing Workflow

This protocol is designed as a self-validating system . Each step contains a verification mechanism to ensure containment and quantitative accuracy.

  • Environmental Preparation :

    • Action: Conduct all handling inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood.

    • Validation: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the digital airflow monitor before opening the vial.

  • Thermal Equilibration :

    • Action: Remove the vial from -20°C storage[2]. Allow it to sit in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, causing the hygroscopic powder to clump, degrade via hydrolysis, and ruin quantitative accuracy.

  • Gravimetric Dispensing :

    • Action: Using an anti-static U-shaped spatula, transfer the required mass to a pre-tared anti-static weigh boat.

    • Validation: Centrifuge the original vial briefly before opening to ensure all powder is at the bottom, maximizing recovery and preventing cap-dust aerosolization.

  • Self-Validating Transfer (The "Zero-Loss" Check) :

    • Action: Transfer the powder from the weigh boat into the volumetric flask.

    • Validation: Re-weigh the empty weigh boat. If the residual mass is >0.1 mg, perform a quantitative solvent rinse (using the diluent) directly into the flask to ensure 100% transfer and eliminate hazardous residue.

Handling_Workflow Prep 1. Fume Hood Preparation (Face Velocity: 80-100 fpm) PPE 2. Don PPE Matrix (Nitrile, N95/P3, Goggles) Prep->PPE Weigh 3. Gravimetric Dispensing (Anti-static Spatula) PPE->Weigh Validate 4. Self-Validation: Weigh Boat Residual < 0.1mg? Weigh->Validate Rinse 4a. Solvent Rinse (Methanol/DMSO) Validate->Rinse No (Residual > 0.1mg) Transfer 5. Transfer to HPLC Vial Validate->Transfer Yes (Clean Transfer) Rinse->Transfer Disposal 6. Solid Waste Incineration Transfer->Disposal

Step-by-step experimental workflow for the safe dispensing and validation of the impurity.

Section 4: Spill Response and Waste Disposal Plan

In the event of a breach in containment, an immediate and structured response is required to prevent cross-contamination of the laboratory environment.

  • Dry Powder Spill Containment :

    • Do not sweep . Sweeping aerosolizes the API impurity, drastically increasing inhalation risks.

    • Cover the spill gently with absorbent paper towels.

    • Wet the towels with a 50/50 mixture of Water/Ethanol to solubilize and trap the powder.

    • Wipe inward from the edges to the center to prevent spreading the contamination zone.

    • Place all contaminated materials into a sealable biohazard/chemical waste bag.

  • Chemical Disposal Plan :

    • All PPE, weigh boats, and wiping materials must be treated as Hazardous Pharmaceutical Waste .

    • Do not dispose of in municipal drains, as Omeprazole derivatives exhibit low water solubility and high environmental persistence[3].

    • Route to a licensed facility for high-temperature incineration (>1000°C) in accordance with local environmental regulations.

References

  • Omeprazole Impurities and Rel
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 85-5297-54 4,5'-Di(desmethyl) Omeprazole 2.5mg 433762. AS-1 / AXEL.

Sources

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